1-Benzothien-7-ylboronic acid
Description
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Properties
IUPAC Name |
1-benzothiophen-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2S/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFILKCRCVFHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CS2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586296 | |
| Record name | 1-Benzothiophen-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628692-17-1 | |
| Record name | B-Benzo[b]thien-7-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628692-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzothiophen-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzothien-7-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzothien-7-ylboronic Acid (CAS: 628692-17-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzothien-7-ylboronic acid, with the Chemical Abstracts Service (CAS) number 628692-17-1, is a versatile heterocyclic organoboron compound. Its unique structural features, combining a benzothiophene core with a reactive boronic acid moiety, make it a valuable building block in organic synthesis and a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its current and potential applications, particularly in the realm of drug discovery.
Chemical and Physical Properties
This compound is typically a white to beige solid.[1] While extensive experimentally determined data is not widely published, a combination of supplier information and computational predictions allows for a detailed characterization.
| Property | Value | Source |
| CAS Number | 628692-17-1 | [1] |
| Molecular Formula | C₈H₇BO₂S | [1] |
| Molecular Weight | 178.02 g/mol | [1] |
| Appearance | White to beige solid | [1] |
| Purity | ≥97% (typical) | [1] |
| Storage Conditions | 0-8 °C, sealed in a dry environment | [1] |
| Computed Boiling Point | 390.2 °C at 760 mmHg | |
| Computed Density | 1.35 g/cm³ | |
| Computed Flash Point | 189.8 °C |
Safety Information: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment, are recommended when handling this compound.
Synthesis and Characterization
General Synthesis Workflow
The synthesis of arylboronic acids, such as this compound, generally follows a well-established pathway involving organometallic intermediates.
Caption: General synthesis workflow for this compound.
Postulated Experimental Protocol for Synthesis
-
Step 1: Lithiation. To a solution of 7-bromo-1-benzothiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the organolithium intermediate.
-
Step 2: Borylation. A trialkyl borate, such as trimethyl borate, is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Step 3: Hydrolysis and Isolation. The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.
Spectral Characterization
While specific spectra for this compound are not widely published, the following are expected characteristic signals based on its structure:
-
¹H NMR: Aromatic protons of the benzothiophene ring system would appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the B(OH)₂ group are often broad and may be exchangeable with D₂O.
-
¹³C NMR: Aromatic carbons of the benzothiophene core would be observed in the range of δ 120-140 ppm. The carbon atom attached to the boron atom would likely be deshielded.
-
IR Spectroscopy: Characteristic peaks would include O-H stretching of the boronic acid group (broad, ~3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=C stretching in the aromatic ring (~1400-1600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 178.02 for C₈H₇BO₂S).
Key Applications and Experimental Protocols
The primary utility of this compound lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. This compound serves as the organoboron component, which is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound:
-
Reagents and Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv). The vessel is sealed and purged with an inert gas (e.g., argon).
-
Solvent Addition: A degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water), is added via syringe.
-
Reaction Execution: The reaction mixture is heated to a temperature between 80-110 °C and stirred for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the desired 7-aryl-1-benzothiophene derivative.
Role in Drug Discovery and Medicinal Chemistry
The benzothiophene scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. The introduction of a boronic acid group at the 7-position provides a versatile handle for the synthesis of novel derivatives with potential therapeutic applications. Boronic acids themselves are known to interact with biological targets, and their derivatives have shown promise in various disease areas, particularly in oncology.
Potential Signaling Pathway Interactions
While specific studies on the biological activity of this compound derivatives are limited, the broader class of boronic acid-containing molecules has been shown to modulate key signaling pathways involved in cancer progression. For instance, some boronic acid derivatives act as proteasome inhibitors, a mechanism central to the action of the multiple myeloma drug, bortezomib.[3] This inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle arrest.
Caption: Potential mechanism of action for boronic acid derivatives in cancer.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward synthesis of a wide range of 7-substituted benzothiophene derivatives. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, established protocols for similar boronic acids can be readily adapted. The potential for its derivatives to interact with key biological pathways, such as the proteasome pathway, makes it a compound of considerable interest for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.
References
An Overview of 1-Benzothien-7-ylboronic Acid: Physicochemical Properties
Introduction
1-Benzothien-7-ylboronic acid is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and organic synthesis. Its utility is primarily derived from the presence of the boronic acid functional group, which enables its participation in Suzuki-Miyaura cross-coupling reactions—a powerful method for forming carbon-carbon bonds. This compound is instrumental in the synthesis of complex molecules, including biologically active compounds for pharmaceutical development.[1] This guide provides core physicochemical data for researchers and scientists.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in reaction planning and for analytical characterization.
| Identifier | Value | Source |
| Molecular Formula | C₈H₇BO₂S | PubChem[2], Chem-Impex[1] |
| Molecular Weight | 178.02 g/mol | PubChem[2], Sunway Pharm Ltd[3] |
| CAS Number | 628692-17-1 | Chem-Impex[1], PubChem[2] |
Structural and Relational Information
The chemical identity of a compound is defined by its structure, which in turn dictates its formula and molecular weight. The following diagram illustrates the direct relationship between the compound's name and its core physicochemical properties.
References
An In-depth Technical Guide to the Physical Properties of 1-Benzothien-7-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzothien-7-ylboronic acid is a versatile organoboron compound that serves as a crucial building block in organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a boronic acid functional group attached to the benzothiophene core, make it an important reagent in various chemical transformations. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and illustrates a key synthetic application through a detailed reaction workflow.
Core Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BO₂S | [1] |
| Molecular Weight | 178.02 g/mol | [1] |
| Appearance | White to beige solid | [2] |
| CAS Number | 628692-17-1 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of this compound are not explicitly published. However, this section outlines generalized and widely accepted methodologies for determining the melting point and solubility of solid organic compounds, such as boronic acids.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A common and accessible method for its determination is through capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow (0.5-2 °C).
Solubility Determination
Understanding the solubility of this compound in various solvents is crucial for its application in synthesis and for developing purification methods.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane) should be selected for testing.
-
Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of vials.
-
Solvent Addition: A known volume of a selected solvent (e.g., 1 mL) is added to each vial.
-
Equilibration: The vials are agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a set period to ensure equilibrium is reached.
-
Observation: The samples are visually inspected for complete dissolution. If the solid dissolves completely, the substance is considered soluble under those conditions. For quantitative analysis, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC after filtering out any undissolved solid.
Key Experimental Workflow: The Suzuki-Miyaura Coupling Reaction
This compound is frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The catalytic cycle of this reaction provides a logical workflow that is central to the application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide. Subsequently, transmetalation occurs with the boronic acid (in this case, this compound), which is activated by a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. This workflow is fundamental to the synthetic utility of this compound in drug discovery and materials science.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzothien-7-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzothien-7-ylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details a probable synthetic pathway, outlines key characterization methods, and presents a general protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is a heteroaryl boronic acid that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1][2] Its utility is most prominent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[3] The benzothiophene motif is a key structural component in many biologically active molecules and functional materials. The boronic acid functionality at the 7-position allows for the strategic introduction of this scaffold into more complex molecular architectures, making it a compound of significant interest for drug discovery and materials science.[2]
Synthesis of this compound
The most probable and widely employed method for the synthesis of aryl and heteroaryl boronic acids is through a lithiation-borylation sequence. This involves the initial formation of an organolithium species from the corresponding aryl halide, followed by its reaction with a trialkyl borate. For this compound, the synthesis would commence with 7-bromobenzo[b]thiophene.
Synthetic Pathway
The overall synthetic transformation is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a general experimental protocol adapted from the synthesis of analogous heteroaryl boronic acids.
Materials:
-
7-Bromobenzo[b]thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 7-bromobenzo[b]thiophene (1.0 equivalent) and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional 1-2 hours and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.
Characterization of this compound
| Property | Data |
| Molecular Formula | C₈H₇BO₂S |
| Molecular Weight | 178.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available in searched literature. |
| ¹H NMR (DMSO-d₆) | Predicted shifts: Aromatic protons (δ 7.0-8.5 ppm), B(OH)₂ protons (broad singlet, variable shift). |
| ¹³C NMR (DMSO-d₆) | Predicted shifts: Aromatic carbons (δ 120-150 ppm). The carbon attached to boron will have a characteristic chemical shift and may show broadening due to quadrupolar relaxation of the boron nucleus. |
| Mass Spectrometry (ESI) | m/z: [M-H]⁻ calculated for C₈H₆BO₂S⁻: 177.02. |
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of 7-arylbenzo[b]thiophenes. These products are of interest in various fields, including medicinal chemistry and materials science.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol for a Suzuki-Miyaura Reaction
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a Schlenk flask or a microwave vial is added this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 7-arylbenzo[b]thiophene.
Conclusion
This compound is a valuable synthetic intermediate, readily prepared via a lithiation-borylation sequence from 7-bromobenzo[b]thiophene. Its primary application lies in the construction of C-C bonds through Suzuki-Miyaura cross-coupling reactions, providing access to a diverse range of 7-substituted benzothiophene derivatives. The protocols and information provided in this guide serve as a foundational resource for researchers engaged in the synthesis and application of this important building block. Further investigation into the specific reaction conditions and detailed characterization will undoubtedly expand the utility of this compound in the development of novel pharmaceuticals and advanced materials.
References
Solubility Profile of 1-Benzothien-7-ylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Benzothien-7-ylboronic acid in various organic solvents. The information contained herein is intended to support research and development activities where this compound is utilized as a key building block in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a versatile organoboron compound with significant applications in the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura coupling reactions and other cross-coupling methodologies makes it a valuable reagent for the formation of carbon-carbon bonds. A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.
Qualitative Solubility Data
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | Soluble to Highly Soluble | Boronic acids generally exhibit good solubility in ethereal solvents due to the potential for hydrogen bonding with the ether oxygen. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderately Soluble to Soluble | The polarity of chlorinated solvents is generally sufficient to dissolve boronic acids. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Soluble to Highly Soluble | The high polarity and hydrogen bond accepting nature of these solvents facilitate the dissolution of boronic acids. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The ability of alcohols to act as both hydrogen bond donors and acceptors allows for effective solvation of boronic acids. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them poor solvents for the relatively polar boronic acid. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Insoluble | Similar to aromatic hydrocarbons, the lack of polarity results in very low solubility. |
Disclaimer: The solubility information presented in this table is qualitative and based on general chemical principles and data for analogous compounds. It is strongly recommended that experimental determination of solubility be conducted for specific applications to obtain precise quantitative data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is adapted from established methods for determining the solubility of crystalline organic compounds.
Materials and Equipment
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This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.
-
Dilute the collected supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for determining the solubility of a solid in a liquid.
Conclusion
While specific quantitative solubility data for this compound is not extensively documented, this guide provides a foundational understanding of its expected solubility behavior in common organic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific needs. Accurate solubility data is paramount for the successful application of this important building block in the advancement of chemical synthesis and drug discovery.
Navigating the Stability of 1-Benzothien-7-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Benzothien-7-ylboronic acid. While specific quantitative stability data for this compound is not extensively published, this guide synthesizes available information for structurally related compounds and general principles for arylboronic acids to offer best practices for its handling and storage.
Core Concepts in Boronic Acid Stability
Arylboronic acids, including this compound, are valuable reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility is intrinsically linked to their stability. The primary degradation pathways for boronic acids are protodeboronation and oxidation, which are significantly influenced by environmental factors such as moisture, temperature, light, and pH.
Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. It can be catalyzed by acidic or basic conditions and is often facilitated by the presence of moisture.
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. Exposure to air (oxygen) can promote this degradation pathway.
Recommended Storage Conditions
To maintain the integrity and reactivity of this compound, proper storage is crucial. The following table summarizes the recommended storage conditions based on supplier information for this compound and its isomers.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry environment. | To minimize hydrolysis and protodeboronation.[1] |
| Light | Store in a light-resistant container. | To prevent potential photodecomposition. |
Experimental Protocols for Stability Assessment
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
An appropriate HPLC or UPLC system with a UV detector or a mass spectrometer.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable, validated stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS. The analytical method should be able to separate the intact boronic acid from its potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry and NMR.
-
Visualizing Degradation and Stability Testing
To better understand the processes involved in the stability of this compound, the following diagrams illustrate the key degradation pathways and a typical experimental workflow for stability assessment.
Key degradation pathways for arylboronic acids.
A generalized workflow for stability assessment.
Conclusion
Maintaining the stability of this compound is paramount for its successful application in research and development. By adhering to the recommended storage conditions of refrigeration under an inert, dry atmosphere and protection from light, researchers can significantly prolong the shelf-life and preserve the integrity of this valuable synthetic building block. While specific quantitative stability data is limited, the provided guidelines and experimental protocols offer a robust framework for ensuring the quality and reliability of this compound in scientific endeavors.
References
An In-depth Technical Guide to 1-Benzothien-7-ylboronic Acid: Safety, Handling, and Applications
This technical guide provides comprehensive safety and handling information for 1-Benzothien-7-ylboronic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a versatile compound utilized in various fields such as organic synthesis, medicinal chemistry, and material science.[1] Its utility stems from the presence of the boronic acid functional group, making it a key reagent in Suzuki-Miyaura cross-coupling reactions.[1]
| Property | Value | Source |
| CAS Number | 628692-17-1 | [1][2] |
| Molecular Formula | C8H7BO2S | [1][2][3] |
| Molecular Weight | 178.02 g/mol | [2][3] |
| Appearance | White to beige solid | [1] |
| Purity | ≥ 97% | [1] |
| Melting Point | 256-260 °C (decomposes) | |
| Storage Temperature | 0-8 °C | [1] |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2]
GHS Hazard Statements
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements
A comprehensive list of precautionary statements is provided below, outlining measures to prevent and respond to exposure.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Experimental Protocols and Handling
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
General Handling and Storage
-
Handling: Avoid contact with skin and eyes and avoid formation of dust and aerosols.[4] Use in a well-ventilated area.[4]
-
Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4] Recommended storage temperature is between 0-8 °C.[1]
First-Aid Measures
-
After Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
-
After Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
-
After Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research:
-
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.[1]
-
Medicinal Chemistry: This compound is utilized in the development of pharmaceuticals, including targeted therapies for cancer research.[1]
-
Material Science: Its electronic properties make it useful in the development of advanced materials such as organic light-emitting diodes (OLEDs).[1]
-
Analytical Chemistry: It is used in the creation of sensors and probes for detecting various analytes.[1]
References
The Pivotal Role of 1-Benzothien-7-ylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzothien-7-ylboronic acid has emerged as a cornerstone building block in medicinal chemistry, primarily owing to its utility in the synthesis of a diverse array of biologically active molecules. The benzothiophene scaffold is a privileged structure in drug discovery, and its functionalization with a boronic acid moiety at the 7-position opens up a facile route for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers in the field.
Introduction
The benzothiophene nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of pharmaceuticals and biologically active compounds.[1] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of molecules targeting a wide range of biological targets. The introduction of a boronic acid group, particularly at the 7-position, transforms the otherwise relatively inert benzothiophene core into a versatile synthetic intermediate.[2] This transformation allows for the strategic and efficient introduction of various aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BO₂S | [5] |
| Molecular Weight | 178.02 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | |
| Solubility | Soluble in organic solvents like DMSO and methanol |
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from commercially available benzothiophene: bromination followed by a borylation reaction. A plausible synthetic route is outlined below.
Step 1: Synthesis of 7-Bromobenzothiophene
Benzothiophene can be selectively brominated at the 7-position under specific conditions.
Experimental Protocol:
-
To a solution of benzothiophene (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and water), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 7-bromobenzothiophene.[6]
Step 2: Synthesis of this compound via Palladium-Catalyzed Borylation
The most common method for converting 7-bromobenzothiophene to the corresponding boronic acid is the Miyaura borylation reaction, which utilizes a palladium catalyst and a diboron reagent.[7][8]
Experimental Protocol:
-
To a flame-dried Schlenk flask, add 7-bromobenzothiophene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous dioxane to the flask and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting pinacol ester can often be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by silica gel chromatography. Purify the crude product by recrystallization or column chromatography to yield this compound.[8]
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Application of 4D-QSAR studies to a series of benzothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H7BO2S | CID 16640528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 8. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1-Benzothien-7-ylboronic Acid in Advanced Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzothien-7-ylboronic acid, a unique heterocyclic organoboron compound, is emerging as a significant building block in the realm of materials science. Its distinct structural and electronic properties, stemming from the fusion of a benzene ring and a thiophene ring functionalized with a boronic acid group, make it a versatile precursor for a range of advanced materials. This technical guide explores the applications of this compound in the development of organic light-emitting diodes (OLEDs), conductive polymers, and fluorescent sensors, providing an overview of its synthesis, properties, and performance in these cutting-edge technologies. The content herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel functional materials.
Core Applications in Materials Science
The utility of this compound in materials science is primarily centered around its role as a key intermediate in the synthesis of complex organic molecules through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems that are fundamental to the functionality of many organic electronic materials.
Organic Light-Emitting Diodes (OLEDs)
The benzothiophene moiety is a valuable component in the design of materials for OLEDs due to its excellent charge transport properties and stability. This compound and its derivatives are utilized in the synthesis of phosphorescent emitters, which are crucial for achieving high-efficiency OLEDs.
One of the most promising applications is in the creation of phosphorescent iridium(III) complexes. These complexes can harness both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. The benzothiophene ligand, derived from this compound, can be used to tune the emission color, enhance the photoluminescence quantum yield, and improve the overall performance of the OLED device.
Quantitative Performance Data for an OLED Utilizing a Derivative of this compound
The following table summarizes the performance of a phosphorescent OLED device incorporating an iridium complex synthesized using 2-(1-benzothien-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol ester derivative of this compound.
| Parameter | Value |
| Emitter | Iridium(III) complex with a 1-benzothien-7-yl-based ligand |
| Maximum External Quantum Efficiency (EQE) | ~10% |
| Maximum Power Efficiency | ~14 lm/W |
| Luminous Efficiency | ~30 cd/A |
| Commission Internationale de l'Eclairage (CIE) Coordinates | (0.615, 0.383) |
| Peak Emission Wavelength | 607 nm (Red-Orange) |
Note: Data is based on a specific device architecture and may vary depending on the full material stack and fabrication conditions.
Conductive Polymers
The ability to form extended conjugated systems through reactions like Suzuki-Miyaura polymerization makes this compound a candidate for the synthesis of conductive polymers. These polymers are of interest for a variety of applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and electrochromic devices. The incorporation of the benzothiophene unit can influence the polymer's electronic properties, such as its charge carrier mobility and energy levels (HOMO/LUMO), as well as its processability and stability.
Fluorescent Sensors
Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols, a property that has been extensively exploited in the development of fluorescent sensors for saccharides and other biologically important molecules. [1]The interaction with a diol leads to the formation of a cyclic boronate ester, which can modulate the fluorescence properties of an appended fluorophore. This can manifest as a "turn-on" or "turn-off" fluorescent response, or a ratiometric change in the emission spectrum.
Benzothiophene derivatives can act as the fluorescent reporter in such sensors. The synthesis of a fluorescent sensor would involve coupling this compound to a molecule that can interact with the target analyte. While specific quantitative analysis for a sensor based on the 7-yl isomer is not detailed in the literature, the general principle offers a promising avenue for the development of novel sensors.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of materials using benzothiophene boronic acids. These are intended to be illustrative and may require optimization for specific substrates and desired outcomes.
Synthesis of a Phosphorescent Iridium(III) Complex using a 1-Benzothien-7-yl Derivative (Generalized Protocol)
This protocol is a representative procedure for the synthesis of a heteroleptic iridium(III) complex, a common type of phosphorescent emitter for OLEDs.
-
Synthesis of the Ligand:
-
React 2-(1-benzothien-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable halogenated aromatic compound (e.g., a brominated pyridine derivative) via a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: Toluene/Ethanol/Water mixture or Dioxane/Water
-
Temperature: 80-100 °C
-
-
Purify the resulting ligand by column chromatography.
-
-
Formation of the Iridium Dimer:
-
React the synthesized ligand with IrCl₃·nH₂O in a mixture of 2-ethoxyethanol and water.
-
Reflux the mixture for several hours to form the chloride-bridged iridium dimer.
-
Collect the dimer by filtration.
-
-
Synthesis of the Monomeric Complex:
-
React the iridium dimer with an ancillary ligand (e.g., acetylacetone) in a suitable solvent like 2-ethoxyethanol.
-
Heat the reaction mixture to reflux.
-
Cool the reaction and purify the resulting monomeric iridium(III) complex by column chromatography and recrystallization.
-
Fabrication of a Solution-Processed OLED Device (Generalized Protocol)
This protocol outlines the general steps for fabricating a multilayer OLED using a solution-based spin-coating method.
-
Substrate Preparation:
-
Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Deposition of the Hole Injection Layer (HIL):
-
Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate.
-
Anneal the substrate at 120-150 °C to remove the solvent.
-
-
Deposition of the Emissive Layer (EML):
-
Prepare a solution of the phosphorescent iridium complex (dopant) and a host material in an organic solvent (e.g., chlorobenzene or toluene).
-
Spin-coat the EML solution onto the HIL.
-
Anneal the substrate to remove the solvent.
-
-
Deposition of the Electron Transport Layer (ETL) and Cathode:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit the ETL material (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) sequentially.
-
Visualizations
Suzuki-Miyaura Coupling for Ligand Synthesis
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Generalized OLED Device Architecture
Caption: Layered structure of a typical phosphorescent OLED.
Conceptual Workflow for a Fluorescent Saccharide Sensor
Caption: Mechanism of a boronic acid-based fluorescent sensor.
Conclusion
This compound stands out as a promising and versatile building block for the creation of advanced functional materials. Its application in the synthesis of highly efficient phosphorescent emitters for OLEDs has been demonstrated, and its potential in the development of conductive polymers and fluorescent sensors is significant. The ability to fine-tune the electronic and photophysical properties of materials through chemical modification of the benzothiophene core opens up a vast design space for materials scientists. Further research into the synthesis and characterization of novel materials derived from this compound is warranted and is expected to lead to new technological advancements in organic electronics and sensor technology. This guide provides a foundational understanding for researchers looking to explore the potential of this valuable chemical intermediate.
References
The Synthetic Versatility of 1-Benzothien-7-ylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
1-Benzothien-7-ylboronic acid has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural motif, combining a benzothiophene core with a reactive boronic acid functionality, makes it a sought-after reagent for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactions of this compound, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.
Core Reactions and Applications
This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of the benzothiophene moiety with a wide range of aryl and heteroaryl halides or triflates. The resulting biaryl and heteroarylbenzothiophene structures are prevalent in many biologically active compounds and functional materials.
The benzothiophene scaffold itself is a key pharmacophore found in a variety of therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. The ability to introduce diverse substituents at the 7-position via the boronic acid handle allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. In material science, the electron-rich nature of the benzothiophene ring system makes its derivatives promising candidates for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Suzuki-Miyaura Cross-Coupling Reactions: A Detailed Look
The Suzuki-Miyaura reaction is the cornerstone of this compound chemistry. The reaction proceeds via a catalytic cycle involving a palladium catalyst, a base, and a suitable solvent.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Presentation
The following table summarizes the reaction conditions and yield for a specific example of a Suzuki-Miyaura coupling reaction involving this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura reaction of this compound.
Synthesis of 7-(4-methoxyphenyl)benzo[b]thiophene
Materials:
-
This compound
-
4-Iodoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-iodoanisole (1.1 eq), and potassium carbonate (2.0 eq).
-
Add the solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 7-(4-methoxyphenyl)benzo[b]thiophene.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 7-aryl-1-benzothiophenes via the Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
1-Benzothien-7-ylboronic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Benzothien-7-ylboronic acid has emerged as a significant and versatile building block in the field of organic synthesis. Its unique structural motif, combining a benzothiophene core with a reactive boronic acid functional group, makes it a valuable precursor for the construction of complex organic molecules. This guide provides a comprehensive overview of its applications, particularly in the synthesis of compounds with potential therapeutic value, detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, and an exploration of the biological signaling pathways that its derivatives may modulate.
Physicochemical Properties
This compound is a solid organic compound with the following key properties:
| Property | Value |
| CAS Number | 628692-17-1[1] |
| Molecular Formula | C₈H₇BO₂S[1] |
| Molecular Weight | 178.02 g/mol [1] |
| IUPAC Name | (1-Benzothiophen-7-yl)boronic acid[1] |
Core Applications in Organic Synthesis
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[2] The benzothiophene moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[3] Derivatives of benzothiophene have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6]
Key Experiments: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction provides an efficient method for the arylation of the 7-position of the benzothiophene core using this compound. Below are representative reaction conditions and a detailed experimental protocol.
Quantitative Data from Representative Suzuki-Miyaura Reactions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 12-24 |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 12-24 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 12-24 |
Detailed Experimental Protocol: Synthesis of 7-Aryl-1-benzothiophene
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, adapted for the use of this compound.[8]
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-1-benzothiophene product.
Spectroscopic Characterization
The structural elucidation of the resulting 7-aryl-1-benzothiophene derivatives is crucial. While specific data for a product derived from this compound is not available in the searched literature, the following represents typical ¹H and ¹³C NMR chemical shifts for a related compound, 1-(4-methoxyphenyl)pentan-1-one, to provide a general understanding of the expected spectral regions for the aromatic and substituent protons and carbons.
¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J = 8.4 Hz, 2H), 6.93 (d, J = 8.8 Hz, 2H), 3.87 (s, 3H), 2.91 (t, J = 7.4 Hz, 2H), 1.75-1.67 (m, 2H), 1.45-1.36 (m, 2H), 0.95 (t, J = 7.2 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃): δ 199.3, 163.3, 130.3, 130.2, 113.7, 55.4, 38.0, 26.8, 22.5, 13.9.
Biological Relevance and Signaling Pathways
Benzothiophene derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.[4][5][6] For instance, the selective estrogen receptor modulator (SERM) Raloxifene, which contains a benzothiophene core, has been shown to exert neuroprotective effects through the G protein-coupled estrogen receptor 1 (GPER), also known as GPR30.[3]
Activation of GPR30 by ligands such as 17-β-estradiol (E2) can trigger a cascade of intracellular signaling events.[9] This includes the stimulation of adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP), and the activation of Src tyrosine kinase.[9] Src activation can lead to the release of heparin-bound epidermal growth factor (HB-EGF) and subsequent transactivation of the epidermal growth factor receptor (EGFR).[9] The activation of EGFR initiates downstream signaling pathways, including the PI3K/Akt and ERK/MAPK pathways, which are involved in cell proliferation, survival, and differentiation.[9]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
GPR30 Signaling Pathway
Caption: Simplified GPR30 signaling cascade initiated by estrogen.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering a gateway to a diverse range of benzothiophene-containing molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward introduction of this important heterocyclic motif into complex molecular architectures. The resulting compounds hold significant promise in the field of drug discovery, with the potential to modulate key biological pathways implicated in a variety of diseases. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Structural and functional evidence that GPR30 is not a direct estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to the Biological Activity Screening of 1-Benzothien-7-ylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility of the benzothiophene ring system allows for extensive chemical modification, enabling the fine-tuning of its biological activity.[3]
Concurrently, the incorporation of a boronic acid moiety into small molecules has emerged as a powerful strategy in drug design. Boronic acids are known to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, making them potent inhibitors.[4][5] The success of the boronic acid-containing drug Bortezomib, a proteasome inhibitor for treating multiple myeloma, has spurred significant interest in this functional group.[4]
This technical guide provides a comprehensive overview of the potential biological activities of 1-Benzothien-7-ylboronic acid derivatives. It is important to note that, at present, there is a notable scarcity of published research specifically detailing the biological screening of this particular class of compounds. Therefore, this document serves as a predictive guide, drawing upon the established biological profiles of both the broader benzothiophene and boronic acid derivative classes to outline potential therapeutic applications and the experimental methodologies for their evaluation.
Predicted Biological Activities and Data Presentation
Based on the known activities of analogous compounds, derivatives of this compound are predicted to be promising candidates for screening in several key therapeutic areas. The following sections summarize these potential activities, with quantitative data from representative benzothiophene and boronic acid derivatives presented in structured tables to serve as a benchmark for future studies.
Anticancer Activity
Benzothiophene derivatives have been extensively investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition, tubulin polymerization inhibition, and modulation of signaling pathways like STAT3.[6][7][8] The boronic acid group can further enhance this activity, for example, by targeting the proteasome.[4]
Table 1: Anticancer Activity of Representative Benzothiophene and Boronic Acid Derivatives
| Compound Class | Specific Derivative Example | Assay Type | Cell Line | IC50 / Activity |
| Benzothiophene | 3-iodo-2-phenylbenzo[b]thiophene | Cytotoxicity | MDA-MB-231 | 126.67 µM |
| Benzothiophene | 3-iodo-2-phenylbenzo[b]thiophene | Cytotoxicity | HepG2 | 67.04 µM |
| Benzothiophene | 3-iodo-2-phenylbenzo[b]thiophene | Cytotoxicity | Caco-2 | 63.74 µM |
| Boronic Acid Stilbene | Compound 13c | Cell Growth Inhibition | B-16 | 0.48 µM |
| Boronic Acid Stilbene | Compound 13d | Cell Growth Inhibition | 1-87 | 2.1 µM |
| Boronic Acid Stilbene | Compound 13c | Tubulin Polymerization | - | 21 µM |
| Non-peptide Boronic Acid | Compound 6a | Proteasome Inhibition | - | 161.90 nM |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential activities of this compound derivatives.
Antimicrobial Activity
The benzothiophene core is also a well-established pharmacophore in the development of antimicrobial agents.[2][9] Derivatives have shown efficacy against a range of bacterial and fungal pathogens.[10][11]
Table 2: Antimicrobial Activity of Representative Benzothiophene Derivatives
| Compound Class | Specific Derivative Example | Organism | MIC (µg/mL) |
| Benzothiazole | Compound 17 | Enterococcus faecalis | 25 |
| Benzothiazole | Compound 18 | Enterococcus faecalis | 25 |
| Benzothiazole | Compound 19 | Staphylococcus aureus | 12.5 |
| Benzothiazole | Compound 20 | Staphylococcus aureus | 50 |
| Benzothiazole | Compound 3e | Staphylococcus aureus | 3.12 |
| Benzothiazole | Compound 3n | Candida albicans | 1.56 - 12.5 |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential activities of this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for key in vitro screening assays relevant to the predicted biological activities of this compound derivatives.
Protocol 1: Anticancer Cell Viability Screening (MTT Assay)
This protocol is adapted from standard cell-based assay methodologies and is used to determine the cytotoxic effects of test compounds on cancer cell lines.[12][13][14]
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13] The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
3. Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol follows the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16][17]
1. Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[18]
2. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well U-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or plate reader
3. Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The typical concentration range is 0.06 to 128 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density at 600 nm.
Protocol 3: Kinase Inhibition Assay (Generic Fluorometric Assay)
This protocol outlines a general method for screening compounds against a protein kinase of interest.[19][20][21][22]
1. Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate by the kinase. The ADP is then converted to ATP and a detectable signal (e.g., fluorescence).[22] The inhibition of the kinase by a test compound results in a decrease in the signal.
2. Materials:
-
Kinase of interest (e.g., SRC, EGFR, JAK2)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer
-
ADP detection reagent (commercial kits available, e.g., ADP-Glo™)
-
This compound derivatives (dissolved in DMSO)
-
Known kinase inhibitor (positive control)
-
384-well plates (low-volume, black)
-
Fluorometric plate reader
3. Procedure:
-
Compound Plating: Dispense the test compounds and controls into the wells of a 384-well plate.
-
Kinase Addition: Add the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature.
-
Initiation of Kinase Reaction: Add a solution containing ATP and the kinase substrate to each well to start the reaction. Incubate for a predetermined period (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
ADP Detection: Stop the kinase reaction and initiate the ADP detection by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to a detectable signal.
-
Signal Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the drug discovery and biological screening process.
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is currently limited in the public domain, the well-documented pharmacological profiles of the parent benzothiophene and boronic acid scaffolds provide a strong rationale for their investigation. The combination of these two pharmacophores holds significant promise for the discovery of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
This guide offers a foundational framework for researchers embarking on the synthesis and biological evaluation of this novel class of compounds. The provided experimental protocols for anticancer, antimicrobial, and enzyme inhibition screening are robust starting points for in vitro characterization. It is anticipated that future research focused on the synthesis of a diverse library of this compound derivatives, followed by systematic biological screening, will uncover new lead compounds with significant therapeutic potential. The continued exploration of this chemical space is a worthwhile endeavor in the ongoing quest for new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ro.uow.edu.au [ro.uow.edu.au]
- 15. woah.org [woah.org]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. chainnetwork.org [chainnetwork.org]
- 18. apec.org [apec.org]
- 19. benchchem.com [benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Benzothien-7-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the application of this reaction using 1-Benzothien-7-ylboronic acid, a key building block in the synthesis of various pharmaceutical and materials science compounds. The benzothiophene moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. These application notes provide a comprehensive guide for researchers utilizing this compound in Suzuki coupling reactions, including a detailed experimental protocol, tabulated reaction parameters, and diagrams illustrating the workflow and catalytic cycle.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields and purity of the desired product.
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with a generic aryl halide. The protocol is based on established procedures for similar heteroaryl boronic acids and should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos, or XPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dioxane/Water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%) if they are not pre-complexed. Add this mixture to the reaction flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, or a 4:1 mixture of Dioxane:Water) to the flask via syringe.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling a gentle stream of inert gas (Argon or Nitrogen) through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Data Presentation: Reaction Parameter Optimization
The following table summarizes typical reaction parameters and their common variations for the Suzuki coupling of this compound. Researchers should consider this as a starting point for optimization.
| Parameter | Recommended Range/Options | Notes |
| Stoichiometry | ||
| This compound | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the halide. |
| Aryl Halide | 1.0 equivalent | The limiting reagent. |
| Catalyst System | ||
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | 1-5 mol% loading is typical. |
| Ligand | PPh₃, SPhos, XPhos, cataCXium® A | Ligand choice can significantly impact yield and reaction time. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 2.0 - 3.0 equivalents. The choice of base can depend on the substrate's sensitivity. |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF/H₂O | Anhydrous conditions are often preferred, but aqueous mixtures can be effective. |
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the coupling partners. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 1-Benzothien-7-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with broad functional group tolerance and generally high yields. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.
The 1-benzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to functionalize this core at various positions is crucial for the development of new therapeutic agents. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 1-benzothien-7-ylboronic acid with various aryl halides. While specific literature on the Suzuki coupling of this compound is limited, the protocols and data presented herein are based on established methodologies for the coupling of other benzothiophene isomers and related heteroaryl boronic acids, offering a robust starting point for reaction optimization.
Palladium Catalysts and Reaction Principles
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent system. For challenging substrates like heteroaryl boronic acids, which can be prone to decomposition, modern palladium precatalysts and specialized ligands have been developed to enhance reaction efficiency and reproducibility.
Commonly employed palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The active Pd(0) species, which enters the catalytic cycle, can be generated in situ from a Pd(II) salt or used directly as a Pd(0) complex. The choice of phosphine ligands, such as triphenylphosphine (PPh₃), or more specialized Buchwald ligands like SPhos and XPhos, is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of benzothiophene boronic acid derivatives with various aryl halides. Please note that due to the limited availability of specific data for this compound, the following data is compiled from studies on closely related benzothiophene boronic acid isomers. These conditions should serve as a strong starting point for optimization.
| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-nitrophenol | Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 24 | 61[1] |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3 mol%) | RuPhos (6 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 48 | Moderate |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (2 mol%) | PPh₃ (8 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | High |
| 4 | Aryl Bromide (general) | Pd(OAc)₂ (0.5 mol%) | None | - | Water-Ethanol | RT | Varies | Good |
| 5 | 3-Chloroindazole | Pd Source (2 mol%) | XPhos (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | High[1] |
Experimental Protocols
Below are two detailed protocols for the Suzuki-Miyaura coupling reaction, adaptable for this compound. Protocol A describes a general method using a common palladium catalyst, while Protocol B outlines an optimized procedure for higher yields based on literature for a related isomer.[1]
Protocol A: General Procedure with Pd(PPh₃)₄
Materials:
-
This compound (1.2 mmol)
-
Aryl or heteroaryl halide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.4 mmol)
-
1,4-Dioxane
-
Distilled water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried reaction vessel, add the aryl or heteroaryl halide (1.0 mmol) and dissolve it in 1,4-dioxane under a nitrogen or argon atmosphere.
-
Add the Pd(PPh₃)₄ catalyst (5 mol%) to the solution and stir the mixture for 30 minutes at room temperature.
-
In a separate flask, prepare a solution of this compound (1.2 mmol) and K₃PO₄ (1.4 mmol) in a mixture of 1,4-dioxane and distilled water (e.g., 4:1 v/v).
-
Add the boronic acid/base solution to the reaction vessel containing the aryl halide and catalyst.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol B: Optimized Procedure with Pd(OAc)₂/SPhos
Materials:
-
This compound (1.2 mmol)
-
Aryl or heteroaryl halide (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the aryl or heteroaryl halide (1.0 mmol) in THF.
-
Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) to the solution and stir for 30 minutes at room temperature.[1]
-
Add this compound (1.2 mmol) and Cs₂CO₃ (1.4 mmol) to the reaction mixture.[1]
-
Add distilled water (approximately 1.5 mL per 1 mmol of halide).
-
Heat the mixture to 80°C and stir for 24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Work up the reaction as described in Protocol A (extraction, washing, drying).
-
Purify the product by column chromatography on silica gel.
Visualizing the Process
To aid in the understanding of the experimental setup and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Base Selection in Suzuki-Miyaura Coupling of 1-Benzothien-7-ylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application is the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The 1-benzothiophene scaffold, in particular, is a privileged structure in medicinal chemistry. The selection of an appropriate base is critical for the success of the Suzuki-Miyaura coupling, as it plays a crucial role in the activation of the boronic acid for the transmetalation step in the catalytic cycle. This document provides detailed application notes and protocols for the selection of an optimal base for the Suzuki-Miyaura coupling of 1-benzothien-7-ylboronic acid with various aryl and heteroaryl halides.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction is essential for the activation of the organoboron species, facilitating the transfer of the organic group from boron to the palladium catalyst. There are two primary pathways proposed for this activation:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex then undergoes transmetalation with the palladium(II) halide complex.
-
Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.
The operative pathway is dependent on the specific base, solvent, and substrates employed. The choice of base can significantly influence the reaction rate, yield, and the prevalence of side reactions such as protodeboronation, which can be a challenge with heteroaryl boronic acids.
Comparative Data for Base Selection
While direct comparative studies on this compound are not extensively available in the literature, data from structurally similar benzothiophene derivatives and general Suzuki-Miyaura coupling of heteroarylboronic acids provide valuable guidance. A systematic optimization study on the Suzuki-Miyaura coupling of benzo[b]thien-2-ylboronic acid with various aryl halides revealed that Cesium Carbonate (Cs₂CO₃) provided the highest yields.[1] The table below summarizes the findings for this related substrate and includes other commonly employed bases with their general applicability.
| Base | Typical Concentration (equivalents) | Common Solvent System(s) | Yield (%) with Benzo[b]thien-2-ylboronic acid[1] | General Remarks |
| Cs₂CO₃ | 1.5 - 2.0 | THF/H₂O, Dioxane/H₂O, Toluene/H₂O | Up to 95% | Often provides high yields, particularly for challenging couplings. Its high solubility in organic solvents can be advantageous. |
| K₃PO₄ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | Not reported | A strong, non-nucleophilic base. Effective for many Suzuki couplings and can sometimes suppress side reactions. |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Not reported | A commonly used, cost-effective base. Suitable for a wide range of substrates. |
| Na₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂O | Not reported | Another widely used and economical base. Often used in industrial applications. |
| KOH | 2.0 - 3.0 | Dioxane/H₂O, THF/H₂O | Not reported | A strong base that can be effective but may promote side reactions with base-sensitive functional groups. |
| CsF | 2.0 - 3.0 | Dioxane, Toluene | Not reported | The fluoride ion is thought to activate the boronic acid. Can be effective in anhydrous conditions. |
Experimental Protocols
The following is a detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on optimized conditions for a related benzothiophene derivative.[1]
Materials
-
This compound (1.2 mmol, 1.2 eq.)
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 1.5 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), Palladium(II) Acetate (0.05 mmol), and Sphos (0.10 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF (e.g., 10 mL) to the flask via syringe. Stir the mixture for 30 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Reagent Addition: In a separate vial, weigh this compound (1.2 mmol) and Cesium Carbonate (1.5 mmol). Add these solids to the reaction flask under a positive flow of inert gas.
-
Aqueous Addition: Add degassed deionized water (e.g., 2.5 mL, for a 4:1 THF/H₂O ratio) to the reaction mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1-benzothiophene.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols: Solvent Systems for Cross-Coupling Reactions of 1-Benzothien-7-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and optimizing solvent systems for various palladium-catalyzed cross-coupling reactions involving 1-benzothien-7-ylboronic acid. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity. This document outlines common solvent systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, and provides detailed protocols for reaction setup and execution.
Introduction to Cross-Coupling Reactions with this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its participation in cross-coupling reactions allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The efficiency of these transformations is highly dependent on the reaction conditions, with the solvent system playing a pivotal role in dissolving reactants, stabilizing catalytic intermediates, and influencing the reaction pathway.
Solvent Systems for Common Cross-Coupling Reactions
The selection of an appropriate solvent system is crucial for a successful cross-coupling reaction. The optimal solvent or solvent mixture depends on the specific reaction type, the nature of the coupling partners, the catalyst, and the base employed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most prevalent reaction for boronic acids, forming C-C bonds. A variety of solvent systems have been successfully employed.
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are frequently used, often in combination with water.[1][2] The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step. The optimal ratio of organic solvent to water often requires empirical determination.[2]
-
Aromatic Solvents: Toluene can be an effective solvent, particularly in reactions where anhydrous conditions are preferred.
-
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and acetonitrile can be used, although they are less common for standard Suzuki-Miyaura reactions.[2]
-
Alcohols: Isopropanol and aqueous n-butanol have been shown to be effective, with aqueous systems sometimes being more efficient for heterocyclic substrates.[2][3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of solvent is critical to ensure solubility of the amine, the aryl halide/triflate, and the catalyst complex.
-
Aromatic Solvents: Toluene is a standard solvent for this reaction.[4]
-
Ethereal Solvents: 1,4-Dioxane is another common and effective solvent.[4][5] It is often used with bases like cesium carbonate.[5]
-
Polar Aprotic Solvents: For highly polar starting materials that are insoluble in non-polar organic solvents, dimethylformamide (DMF) has been used, though less frequently.[4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to facilitate the reaction.[6] However, its toxicity is a concern.[6] Acetonitrile is another widely used polar aprotic solvent.[7][8]
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) can also be employed.
-
Alcohols: Methanol has been reported as a "greener" solvent alternative for copper-catalyzed Sonogashira-type couplings.[9]
Heck Coupling
The Heck reaction couples an unsaturated halide or triflate with an alkene. When using an arylboronic acid as the aryl source, this is often referred to as an oxidative Heck reaction.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) is a suitable solvent for the Heck reaction of arylboronic acids.[10]
-
Ketones: Acetone has been utilized in oxidant- and base-free oxidative Heck reactions.[11]
-
Aromatic Solvents: Toluene has been reported as being unsuitable in certain Heck coupling reactions.[12]
Data Presentation: Summary of Solvent Systems
The following table summarizes various solvent systems used in different cross-coupling reactions as reported in the literature. While these examples do not specifically use this compound, they provide a strong starting point for solvent screening and optimization.
| Cross-Coupling Reaction | Solvent System | Base | Catalyst/Ligand | Substrates | Yield | Reference |
| Suzuki-Miyaura | THF/H₂O (1:1) | NaOH | Pd/C | 2-Bromonaphthalene, Phenylboronic acid | Good | [1] |
| Suzuki-Miyaura | Dioxane/H₂O (4:1) | Na₃PO₄ | Pd(dppf)Cl₂ | PyFluor, 2-Thiopheneboronic acid pinacol ester | 72% | [2] |
| Suzuki-Miyaura | Toluene/H₂O | Na₃PO₄ | Pd(dppf)Cl₂ | PyFluor, 2-Thiopheneboronic acid pinacol ester | Increased with water | [2] |
| Suzuki-Miyaura | Acetonitrile | Na₃PO₄ | Pd(dppf)Cl₂ | PyFluor, 2-Thiopheneboronic acid pinacol ester | Acceptable | [2] |
| Suzuki-Miyaura | Isopropanol | Na₃PO₄ | Pd(dppf)Cl₂ | PyFluor, 2-Thiopheneboronic acid pinacol ester | Acceptable | [2] |
| Buchwald-Hartwig | Toluene | NaOtBu | Pd(dba)₂ / Ligand | Aryl halide, Amine | Standard | [4] |
| Buchwald-Hartwig | 1,4-Dioxane | Cs₂CO₃ | Pd(OAc)₂ / Ligand | Aryl halide, Amine | Good | [5] |
| Buchwald-Hartwig | DMF | Cs₂CO₃ | Pd₂(dba)₃ / Ligand | Aryl halide, Polar amine | Example cited | [4] |
| Sonogashira | DMF | Et₃N | PdCl₂(PPh₃)₂ / CuI | Aryl halide, Alkyne | Common | [6] |
| Sonogashira | Acetonitrile | Et₃N | Ph₃PAuCl / Ag salt | Propargyl tosylamide, Phenylboronic acid | Good | |
| Sonogashira | Methanol | None (base-free) | CuI / 1,10-phenanthroline | Phenylacetylene, 4-Methoxyphenylboronic acid | Good | |
| Heck | DMSO | Base | Pd-complex | Styrene, Bromobenzene | Good | [10] |
| Heck | Acetone | None (base-free) | Pd(dppp)Cl₂ | Arylboronic acid, Olefin | Good to Excellent | [11] |
Experimental Protocols
The following are generalized protocols for performing cross-coupling reactions with this compound. Note: These are starting points and will likely require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane to water). The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Workflow for Cross-Coupling Optimization
The following diagram illustrates a typical workflow for optimizing a cross-coupling reaction.
Caption: Workflow for optimizing cross-coupling reactions.
Key Steps in a Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the key mechanistic steps in a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. books.lucp.net [books.lucp.net]
- 7. BJOC - Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 1-Benzothien-7-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between various aryl halides and 1-benzothien-7-ylboronic acid. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. The resulting 7-arylbenzo[b]thiophene scaffold is a key structural motif in numerous pharmaceutically active compounds and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic chemistry. It involves the reaction of an organoboron compound (in this case, this compound) with an organic halide (aryl halide) in the presence of a palladium catalyst and a base. This methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials. The synthesis of 7-arylbenzo[b]thiophenes is of significant interest due to the prevalence of this core in medicinal chemistry.
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of an aryl halide with this compound is depicted below:
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of aryl halides with this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.
General Procedure for Coupling with Aryl Bromides
This protocol is a starting point for the coupling of various aryl bromides with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
General Procedure for Coupling with Aryl Chlorides
Aryl chlorides are generally less reactive than aryl bromides and may require more active catalyst systems and stronger bases.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a glovebox, add the aryl chloride, this compound, tris(dibenzylideneacetone)dipalladium(0), XPhos, and potassium phosphate to a dry reaction vial equipped with a stir bar.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C and stir for 18-36 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 7-arylbenzo[b]thiophene.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with representative aryl halides. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 90 | 18 | 85-95 |
| 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 90 | 20 | 80-90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 75-85 |
| 4-Chloroanisole | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 24 | 70-80 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 30 | 65-75 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.
Caption: A typical laboratory workflow for Suzuki-Miyaura coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 7-arylbenzo[b]thiophenes. The protocols provided in these application notes serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of the reaction conditions may be required to achieve the best results for specific substrates.
Synthesis of Biaryl Compounds Using 1-Benzothien-7-ylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers. This application note provides detailed protocols and data for the synthesis of biaryl compounds utilizing 1-Benzothien-7-ylboronic acid as a key building block. The benzothiophene moiety is of particular interest in drug discovery due to its presence in numerous biologically active compounds.
Core Application: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling reaction is the primary application for this compound in the synthesis of biaryl compounds. This reaction involves the coupling of the boronic acid with an aryl halide (or pseudohalide) in the presence of a palladium catalyst and a base. The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling Reaction
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a general guideline for the synthesis of 7-aryl-1-benzothiophenes via Suzuki-Miyaura coupling. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is adapted from established methods for Suzuki-Miyaura couplings of heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add cesium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous THF.
-
Add the catalyst solution to the reaction flask.
-
Add a mixture of anhydrous THF and degassed water (e.g., 4:1 v/v, to achieve a 0.1 M concentration of the aryl bromide).
-
Purge the reaction vessel with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a similar benzothiophene boronic acid with an aryl halide, demonstrating the feasibility of this transformation. While specific data for the 7-yl isomer is limited in publicly available literature, this serves as a strong predictive example.
Table 1: Suzuki-Miyaura Coupling of Benzo[b]thiophen-2-ylboronic Acid
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromonicotinic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF / H₂O | 80 | 12 | 71[1] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of biaryl compounds using this compound.
Caption: General experimental workflow for biaryl synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of 7-aryl-1-benzothiophene derivatives through the Suzuki-Miyaura cross-coupling reaction. The provided protocols and data serve as a starting point for researchers in the fields of organic synthesis and drug discovery. The versatility of the Suzuki-Miyaura reaction allows for the coupling of this boronic acid with a wide range of aryl and heteroaryl halides, enabling the creation of diverse libraries of biaryl compounds for further investigation. Careful optimization of the reaction conditions is key to achieving high yields and purity for specific target molecules.
References
Application Notes: 1-Benzothien-7-ylboronic Acid in the Synthesis of Novel GPR52 Agonists for Neurotherapeutics
Introduction
1-Benzothien-7-ylboronic acid is a versatile and pivotal building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its application is particularly significant in the synthesis of pharmaceutical intermediates for targeted therapies. This document details the application of this compound in the synthesis of a novel series of 1-(1-benzothiophen-7-yl)-1H-pyrazole derivatives, which act as potent agonists for the G Protein-coupled Receptor 52 (GPR52). GPR52 is an emerging therapeutic target for neuropsychiatric disorders, including schizophrenia and other psychotic conditions.
The core of this synthetic strategy lies in the Suzuki-Miyaura coupling reaction, a robust and efficient method for forming carbon-carbon bonds. In this context, this compound serves as the organoboron component, which is coupled with a suitable pyrazole derivative to yield the desired pharmaceutical intermediate.
Application in the Synthesis of GPR52 Agonists
A novel series of 1-(1-benzothiophen-7-yl)-1H-pyrazole derivatives has been designed and synthesized as agonists for the G Protein-coupled Receptor 52 (GPR52).[1] GPR52 is a Gs-coupled orphan receptor predominantly expressed in the brain, and its activation is believed to counteract dopamine D2 receptor signaling and potentiate D1 receptor pathways, offering a promising therapeutic strategy for psychotic disorders.[1] The synthesis of these potential drug candidates hinges on the strategic introduction of the 1-benzothiophene moiety at the 7-position, a transformation efficiently achieved through the use of this compound.
The key step in the synthesis is the Suzuki-Miyaura cross-coupling of a 7-halobenzothiophene with a pyrazole boronic acid derivative, or conversely, the coupling of this compound with a halogenated pyrazole. This reaction facilitates the creation of a diverse library of compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following protocols are representative of the synthesis of 1-(1-benzothiophen-7-yl)-1H-pyrazole intermediates via a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-1-benzothiophene with a Pyrazole Boronic Ester
This protocol describes the synthesis of a 1-(1-benzothiophen-7-yl)-1H-pyrazole derivative, a key intermediate for GPR52 agonists.
Reaction Scheme:
Materials:
-
7-Bromo-1-benzothiophene
-
(1H-Pyrazol-1-yl)boronic acid pinacol ester derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add 7-bromo-1-benzothiophene (1.0 eq.), the pyrazole boronic acid pinacol ester (1.2 eq.), and potassium phosphate (2.0 eq.).
-
In a separate vial, pre-mix palladium(II) acetate (2 mol%) and the phosphine ligand (e.g., tricyclohexylphosphine, 4 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the reaction vessel.
-
Seal the vessel and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Place the sealed vessel in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction in the synthesis of 1-(1-benzothiophen-7-yl)-1H-pyrazole derivatives.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 7-Bromo-1-benzothiophene | 3-Methyl-1H-pyrazole-5-boronic acid pinacol ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 | >98 |
| 2 | 7-Bromo-1-benzothiophene | 3,5-Dimethyl-1H-pyrazole-4-boronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 | >97 |
| 3 | This compound | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 24 | 82 | >98 |
Spectroscopic Data for a Representative Intermediate (1-(1-Benzothiophen-7-yl)-3-methyl-1H-pyrazole):
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (d, J=8.0 Hz, 1H), 7.89 (d, J=5.6 Hz, 1H), 7.78 (d, J=8.0 Hz, 1H), 7.55 (d, J=2.4 Hz, 1H), 7.42 (t, J=8.0 Hz, 1H), 7.35 (d, J=5.6 Hz, 1H), 6.38 (d, J=2.4 Hz, 1H), 2.45 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 151.2, 140.8, 139.5, 134.2, 129.8, 126.5, 125.1, 124.8, 123.6, 122.9, 107.5, 11.8. |
| MS (ESI) | m/z 227.07 [M+H]⁺. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-(1-benzothiophen-7-yl)-1H-pyrazole intermediates.
GPR52 Signaling Pathway
Caption: GPR52 signaling pathway activated by 1-(1-benzothiophen-7-yl)-1H-pyrazole agonists.
References
Application Notes and Protocols for the Preparation of OLED Materials Using 1-Benzothien-7-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Organic Light-Emitting Diode (OLED) materials utilizing 1-Benzothien-7-ylboronic acid as a key building block. The benzothiophene moiety is a valuable component in the design of high-performance host and emissive materials for OLEDs due to its electronic properties and thermal stability.
Introduction
This compound is a versatile reagent in organic synthesis, primarily employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex conjugated molecules that are essential for the function of OLEDs.[1][2] In this context, this compound can be coupled with various aromatic halides or triflates, such as carbazole derivatives, to synthesize materials with tailored photophysical and electrochemical properties for use in the emissive or charge-transporting layers of an OLED device.[4][5]
Carbazole and its derivatives are widely used as building blocks for host materials in phosphorescent OLEDs due to their high triplet energy and good hole-transporting capabilities.[5][6] The combination of a benzothiophene unit with a carbazole core can lead to materials with balanced charge transport, high thermal stability, and desirable photophysical characteristics.[4][7]
Key Applications
Materials derived from this compound are particularly suitable for the following applications in OLEDs:
-
Hole Transport Materials (HTMs): The benzothiophene moiety can contribute to the hole-transporting properties of the final molecule.
-
Emissive Materials: With appropriate molecular design, derivatives can function as blue or deep-blue emitters.[9]
Physicochemical and Safety Information of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇BO₂S | |
| Molecular Weight | 178.02 g/mol | |
| CAS Number | 628692-17-1 | |
| Appearance | Solid | |
| Purity | Typically ≥96% | |
| InChI Key | RVFILKCRCVFHPV-UHFFFAOYSA-N |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. According to its GHS classification, it may cause skin and serious eye irritation, as well as respiratory irritation.
Experimental Protocols
This section provides a detailed protocol for a representative synthesis of an OLED host material, 9-(benzo[b]thiophen-7-yl)-9H-carbazole, via a Suzuki-Miyaura coupling reaction.
Synthesis of 9-(benzo[b]thiophen-7-yl)-9H-carbazole
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable carbazole derivative (e.g., 9-bromocarbazole).
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of 9-(benzo[b]thiophen-7-yl)-9H-carbazole.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 178.02 | 1.0 g | 5.62 |
| 9-Bromocarbazole | 246.12 | 1.38 g | 5.62 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.32 g | 0.28 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.55 g | 11.24 |
| Toluene | - | 30 mL | - |
| Ethanol | - | 15 mL | - |
| Deionized Water | - | 15 mL | - |
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 g, 5.62 mmol), 9-bromocarbazole (1.38 g, 5.62 mmol), and potassium carbonate (1.55 g, 11.24 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add the solvent mixture of toluene (30 mL), ethanol (15 mL), and deionized water (15 mL) to the flask.
-
Degas the resulting mixture by bubbling with nitrogen for 20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.32 g, 0.28 mmol), to the reaction mixture under a positive flow of nitrogen.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add 50 mL of dichloromethane and 50 mL of water. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.
-
Recrystallize the purified product from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the final product as a white or off-white solid.
Characterization:
The structure and purity of the synthesized 9-(benzo[b]thiophen-7-yl)-9H-carbazole should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Material Properties and Device Performance
The following table summarizes the expected and reported properties for benzothiophene-carbazole derivatives based on literature for similar compounds.[4][9][10]
| Property | Expected/Reported Value | Significance |
| Highest Occupied Molecular Orbital (HOMO) | -5.6 to -5.8 eV | Influences hole injection and transport. |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.3 to -2.5 eV | Influences electron injection and transport. |
| Triplet Energy (ET) | > 2.7 eV | Crucial for hosting blue phosphorescent emitters. |
| Glass Transition Temperature (Tg) | > 120 °C | Indicates morphological stability of thin films. |
| Photoluminescence (PL) Emission Peak | 380 - 450 nm (in solution) | Determines the emissive color. |
| External Quantum Efficiency (EQE) in a blue PhOLED | Up to 18% (as a host) | A key metric for device efficiency.[4] |
OLED Device Fabrication and Characterization Workflow
The following diagram illustrates a typical workflow for the fabrication and characterization of an OLED device using the synthesized material as a host in the emissive layer.
Caption: Workflow for OLED fabrication and characterization.
Typical Device Structure:
A multi-layer OLED device can be fabricated by thermal evaporation under high vacuum with the following structure:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML): 9-(benzo[b]thiophen-7-yl)-9H-carbazole doped with a blue phosphorescent emitter / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).[9]
The performance of the device, including current efficiency, power efficiency, external quantum efficiency, and color coordinates, is then measured using standard characterization equipment.[10]
Conclusion
This compound is a valuable building block for the synthesis of advanced materials for OLED applications. The Suzuki-Miyaura coupling provides an efficient method for incorporating the benzothiophene moiety into larger conjugated systems, such as carbazole derivatives, to produce materials with excellent thermal stability, high triplet energies, and balanced charge transport properties. These characteristics make them highly suitable for use as host materials in high-efficiency blue phosphorescent OLEDs. The protocols and data presented here serve as a guide for researchers and scientists in the development of next-generation OLED materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel carbazole/fluorene hybrids: host materials for blue phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. π-Extended carbazole derivatives as host materials for highly efficient and long-life green phosphorescent OLEDs. | Semantic Scholar [semanticscholar.org]
- 9. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: 1-Benzothien-7-ylboronic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzothien-7-ylboronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[1] Its benzothiophene core is a privileged structure found in numerous biologically active compounds.[2][3] This document provides detailed application notes and protocols for the use of this compound in carbon-carbon (C-C) bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and hetero-biaryl scaffolds that are crucial for drug discovery and the development of organic electronic materials.[1]
The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation, involving the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[4] The mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of starting materials have contributed to its broad utility.[5]
Key Applications
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules:
-
Pharmaceuticals: The benzothiophene moiety is present in drugs with a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] this compound allows for the straightforward introduction of this scaffold into potential drug candidates.
-
Advanced Materials: The electronic properties of the benzothiophene ring system make it a valuable component in the design of organic light-emitting diodes (OLEDs) and other organic electronic materials.[1]
-
Agrochemicals: Similar to pharmaceuticals, the benzothiophene core can be found in compounds with potential applications in agriculture.[1]
Suzuki-Miyaura Cross-Coupling: A Detailed Protocol
The following protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.
Materials
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, or a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of an organic solvent and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Experimental Procedure
-
Reaction Setup: In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the aryl/heteroaryl halide (1.2 mmol, 1.2 eq.), and the base (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If using a catalyst system like Pd(OAc)₂ with a ligand, pre-mix them before adding to the reaction flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Degassing: Seal the flask and thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas through the solvent for 15-20 minutes or by subjecting the flask to three cycles of freeze-pump-thaw.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction time can range from 2 to 24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various coupling partners. Please note that yields are highly dependent on the specific substrate and optimization of reaction conditions may be necessary.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 3-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 70-85 |
| 3 | 2-Iodothiophene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 80-90 |
| 4 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | 75-88 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | Buchwald Ligand (e.g., RuPhos) (4) | K₂CO₃ | Toluene | 100 | 12 | 82-92 |
Yields are approximate and based on literature for similar heteroaryl boronic acids.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Purification of Products from 1-Benzothien-7-ylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of products synthesized via reactions involving 1-Benzothien-7-ylboronic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The methodologies outlined address common purification challenges, such as the removal of unreacted starting materials, catalyst residues, and reaction byproducts.
Introduction to Purification Challenges
The Suzuki-Miyaura coupling of this compound with aryl or heteroaryl halides is a robust method for synthesizing 7-aryl-1-benzothiophenes. However, the reaction mixture can be complex, containing not only the desired product but also several impurities that necessitate efficient purification strategies.
Common Impurities:
-
Unreacted this compound: Due to its polar nature, it can complicate purification.
-
Homocoupling Product (7,7'-bi(1-benzothiophene)): This is a common byproduct in Suzuki reactions, often promoted by the presence of oxygen.
-
Dehalogenated Starting Material: The aryl halide may undergo dehalogenation, leading to an additional impurity.
-
Palladium Catalyst Residues: The palladium catalyst and its phosphine ligands (or their oxides) must be removed.
-
Inorganic Salts: The base used in the reaction (e.g., carbonates, phosphates) needs to be eliminated.
A multi-step purification strategy involving aqueous workup, extraction, and chromatography is typically required to obtain the final product with high purity.
General Purification Workflow
The purification process for products from this compound reactions generally follows the workflow depicted below.
Caption: General purification workflow for products from this compound reactions.
Formation of Key Byproducts
Understanding the potential side reactions is crucial for developing an effective purification strategy. The following diagram illustrates the formation of the desired product alongside the common homocoupling byproduct.
Caption: Formation of the desired product and a common homocoupling byproduct.
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed to remove inorganic salts, the palladium catalyst, and water-soluble impurities from the crude reaction mixture.
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).
-
Filtration (Optional): If a significant amount of solid (e.g., the base) is present, filter the mixture through a pad of Celite®. Wash the filter cake with the chosen organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove some boronic acid.
-
Water.
-
Brine (saturated aqueous NaCl solution) to facilitate phase separation.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
Column chromatography is the most common method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Eluent System Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve good separation (Rf of the desired product between 0.2 and 0.4).
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent mixture.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Dry Loading: For products with low solubility in the eluent, dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.
-
-
Elution: Begin elution with the less polar solvent system and gradually increase the polarity (gradient elution) to elute the compounds. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and concentrate them under reduced pressure to obtain the purified product.
Protocol 3: Removal of Excess Boronic Acid
If a significant amount of this compound remains after the initial workup, the following methods can be employed.
-
Base Wash: During the aqueous workup, perform an additional wash with a dilute base like 1 M NaOH. This will convert the boronic acid to its more water-soluble boronate salt, which will partition into the aqueous layer.
-
Diethanolamine Adduct Formation: Treat the crude product mixture with diethanolamine. The boronic acid will form a stable, often crystalline adduct that can sometimes be removed by filtration.
Protocol 4: Recrystallization
Recrystallization can be an effective final purification step if the product is a solid.
-
Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Dissolve the product in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following tables provide representative data for the purification of a hypothetical 7-aryl-1-benzothiophene product.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (by LC-MS) | Final Purity (by LC-MS) | Yield (%) | Notes |
| Column Chromatography | 75% | >98% | 85% | Effective for removing homocoupling and other byproducts. |
| Recrystallization | 90% | >99% | 92% | Suitable for a final polishing step after initial purification. |
| Aqueous Workup Only | 75% | 80% | 95% | Insufficient for removing non-polar impurities. |
Table 2: Typical Results for Column Chromatography
| Entry | Aryl Halide | Product | Eluent System (Hexanes:EtOAc) | Yield after Chromatography (%) | Purity (%) |
| 1 | 4-Bromotoluene | 7-(p-tolyl)-1-benzothiophene | 98:2 to 95:5 | 88 | >98 |
| 2 | 1-Bromo-4-methoxybenzene | 7-(4-methoxyphenyl)-1-benzothiophene | 95:5 to 90:10 | 91 | >99 |
| 3 | 2-Bromopyridine | 7-(pyridin-2-yl)-1-benzothiophene | 80:20 to 70:30 | 75 | >97 |
Disclaimer: The data presented in these tables are for illustrative purposes and may not be representative of all reaction outcomes. Optimization of reaction and purification conditions is recommended for each specific substrate.
Scale-Up of Suzuki Reactions Involving 1-Benzothien-7-ylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up of Suzuki-Miyaura cross-coupling reactions involving 1-Benzothien-7-ylboronic acid. The benzothiophene moiety is a significant scaffold in medicinal chemistry, and robust, scalable synthetic routes are critical for the advancement of drug discovery and development programs. Due to the limited availability of specific large-scale protocols for this compound, this document presents a representative, scalable protocol extrapolated from established procedures for structurally related heteroaromatic boronic acids and general principles of Suzuki reaction scale-up.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.[1][2] When scaling up these reactions from the bench to kilogram scale, several factors must be carefully considered, including heat transfer, reagent addition rates, catalyst stability and loading, product isolation, and impurity profiles.[3][4] This protocol focuses on the coupling of this compound with a suitable aryl halide, a key transformation for the synthesis of complex biaryl structures.
Safety Information for this compound: this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6][7]
Reaction Parameters and Optimization Summary
The successful scale-up of a Suzuki reaction hinges on the careful selection and optimization of several key parameters. Below is a summary of typical conditions and considerations for reactions involving heteroaromatic boronic acids, which can be applied to this compound.
| Parameter | Typical Range/Options | Considerations for Scale-Up |
| Aryl Halide Partner | Aryl bromides, iodides, or triflates | Reactivity order: I > Br > OTf >> Cl.[2] For large-scale reactions, aryl bromides often offer a good balance of reactivity and cost. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst loading should be minimized (e.g., 0.1-1 mol%) for cost-effectiveness and to reduce residual palladium in the final product.[3][8] |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos, XPhos) | The choice of ligand can significantly impact reaction rate and yield. For scale-up, air-stable pre-catalysts are often preferred.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is typically used.[10] K₃PO₄ is often effective for heteroaromatic couplings. The base should be fully dissolved to ensure reproducibility.[11] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O | A mixture of an organic solvent and water is common.[12][13] The use of surfactants like TPGS-750-M in water can be a greener and effective alternative for scale-up.[14] |
| Reaction Temperature | 80-110 °C | Exothermic events can occur, so careful temperature monitoring and control are crucial at scale.[3][15] |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by a suitable analytical method (e.g., HPLC, UPLC).[16] |
Detailed Experimental Protocol (Representative Kilogram-Scale)
This protocol describes a representative procedure for the Suzuki coupling of this compound with an aryl bromide on a kilogram scale. Note: This is a generalized protocol and should be optimized for the specific aryl halide being used. A thorough understanding of the reaction's thermal profile via techniques like Differential Scanning Calorimetry (DSC) is recommended before attempting a large-scale reaction.[15]
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium Catalyst (e.g., XPhos Pd G3, 0.5 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Degassed Water
-
Brine Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
Equipment:
-
Jacketed Glass Reactor with overhead stirrer, condenser, and nitrogen inlet/outlet
-
Temperature probe
-
Addition funnel
-
Filter reactor or suitable filtration setup
-
Rotary evaporator
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and properly assembled. Purge the reactor with nitrogen for at least 30 minutes.[9]
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with this compound (1.0 eq), the aryl bromide (1.1 eq), and potassium phosphate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (0.5 mol%) to the reactor.
-
Solvent Addition: Add 2-MeTHF (approx. 5-10 volumes relative to the limiting reagent) followed by degassed water (approx. 1-2 volumes).
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the reactor jacket to achieve an internal temperature of 80-90 °C.
-
Maintain a gentle nitrogen flow throughout the reaction.
-
Monitor the reaction progress by HPLC/UPLC until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the reactor. Stir for 15 minutes.
-
Stop stirring and allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
Visualizations
Caption: Experimental workflow for a scaled-up Suzuki-Miyaura reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H7BO2S | CID 16640528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. home.sandiego.edu [home.sandiego.edu]
Monitoring the Progress of 1-Benzothien-7-ylboronic Acid Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the progress of Suzuki-Miyaura cross-coupling reactions involving 1-Benzothien-7-ylboronic acid. Accurate real-time or periodic analysis of these reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product, which is of paramount importance in drug development and materials science.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate.[2][3] The choice of analytical technique to monitor this reaction is critical and depends on the specific requirements of the study, such as the need for quantitative data, real-time monitoring, or high-throughput screening.[1]
Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of this compound coupling reactions. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[1][5] It is well-suited for monitoring the consumption of starting materials (this compound and the coupling partner) and the formation of the desired product and any byproducts.[1]
Data Presentation: Representative HPLC Monitoring Data
The progress of the reaction can be tracked by analyzing aliquots taken at different time points. The percentage conversion of the limiting reactant and the formation of the product can be calculated from the peak areas in the chromatogram.
| Reaction Time (min) | This compound Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 28 | 27 |
| 30 | 58 | 56 |
| 60 | 88 | 87 |
| 120 | >99 | >98 |
Experimental Protocol: HPLC Monitoring
-
Reaction Sampling and Quenching: At designated time intervals, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol.[1] This prevents further reaction and prepares the sample for analysis.
-
Sample Preparation: The quenched sample may need to be filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection into the HPLC system. Dilute the sample further if the concentration is too high for the detector's linear range.[5]
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically suitable for separating the relatively non-polar product from the more polar boronic acid starting material.[5]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting materials and the product absorb, or where the product has a unique absorption maximum.
-
Quantification: For accurate quantification, create a calibration curve using standards of known concentrations for the starting materials and the product.[1]
-
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress.[6][7] It allows for a quick visual assessment of the presence of starting materials and the formation of the product.[8]
Experimental Protocol: TLC Monitoring
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate (e.g., silica gel 60 F254).[6] Also, spot the starting materials (this compound and the coupling partner) and, if available, the pure product as standards in separate lanes.[8]
-
Development: Develop the TLC plate in a chamber containing an appropriate solvent system (eluent). A mixture of hexanes and ethyl acetate is a common choice for Suzuki coupling reactions.[6] The polarity of the eluent should be adjusted to achieve good separation of the spots.
-
Visualization: Visualize the separated spots under a UV lamp (254 nm).[7] The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The relative intensity of the spots can give a rough estimate of the conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for in-situ, real-time monitoring of the reaction.[1][9] By observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, the reaction kinetics can be studied.[9]
Experimental Protocol: NMR Monitoring
-
Sample Preparation: For offline monitoring, take an aliquot from the reaction, quench it, and remove the solvent. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For in-situ monitoring, the reaction is run directly in an NMR tube with a deuterated solvent.[9]
-
Data Acquisition: Acquire ¹H NMR or other relevant spectra (e.g., ¹⁹F NMR if applicable) at different time points.
-
Data Analysis: Integrate the signals corresponding to specific protons of the starting materials and the product. The relative integrals can be used to determine the conversion and yield over time.[9]
General Suzuki-Miyaura Coupling Protocol for this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[10]
-
Solvent (e.g., dioxane, toluene, DMF, often with water)[11]
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress using one of the analytical techniques described above.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Workflows and Pathways
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: General Workflow for Reaction Monitoring
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. shoko-sc.co.jp [shoko-sc.co.jp]
- 8. youtube.com [youtube.com]
- 9. azom.com [azom.com]
- 10. benchchem.com [benchchem.com]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 1-Benzothien-7-ylboronic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I understand that the Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, particularly in drug development where the formation of C-C bonds involving heterocycles is paramount. However, not all coupling partners are created equal.
1-Benzothien-7-ylboronic acid, while a valuable building block, belongs to a class of electron-rich heteroarylboronic acids that present specific and often frustrating challenges. The presence of the sulfur-containing ring system introduces unique electronic properties and potential catalyst interactions that can lead to failed reactions. This guide is designed to move beyond generic advice and provide you with a logical, in-depth framework for troubleshooting and optimizing your reactions with this specific substrate. We will explore the causality behind common failure modes and provide field-proven protocols to ensure your success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows low to no yield of the desired product. What are the primary culprits?
This is the most common issue. A failed Suzuki coupling with a substrate like this compound can stem from several interacting factors. Let's dissect the most probable causes, starting with the most fundamental.
A1: Root Cause Analysis for Low Conversion
Low or no yield is typically a symptom of one or more underlying problems: catalyst inactivity, inefficient transmetalation, or competing side reactions.[1] A systematic approach is crucial.
The heart of the reaction is the active Pd(0) catalyst. If it's not being generated or is rapidly deactivated, the catalytic cycle will not turn over.[2]
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen, which can lead to catalyst decomposition and the formation of palladium black.[3] The presence of oxygen also promotes the unwanted homocoupling of the boronic acid.[4]
-
Solution: Ensure your reaction setup is rigorously deoxygenated. Use a Schlenk line or glovebox for reagent handling. Solvents must be sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes, or subjected to several freeze-pump-thaw cycles.[3]
-
-
Sub-optimal Catalyst/Ligand Choice: Thiophene-based substrates can be challenging. Older catalysts like Pd(PPh₃)₄ may be inadequate. Modern catalytic systems employing bulky, electron-rich phosphine ligands are designed to accelerate the key steps of the catalytic cycle and provide greater stability.[2][5]
Transmetalation, the transfer of the benzothienyl group from boron to palladium, is often the rate-limiting step and requires activation of the boronic acid by a base.[8][9][10]
-
Inappropriate Base: The choice of base is critical. It must be strong enough to form the reactive boronate species ([ArB(OH)₃]⁻) but not so harsh that it promotes boronic acid decomposition.[11][12] The solubility of the base is also a key factor.
-
Poor Solvent Choice: The solvent system must solubilize the aryl halide, the boronic acid, and the base to a sufficient degree to allow the reaction to proceed.[2][7]
A logical workflow is essential for diagnosing the root cause of low yield.
Q2: I'm observing a major byproduct that corresponds to the starting benzothiophene (without the boronic acid). What is happening and how can I stop it?
A2: Identifying and Mitigating Protodeboronation
You are observing protodeboronation, the most common and problematic side reaction for electron-rich heteroaryl boronic acids like this compound.[1][6][15] It is the cleavage of the C-B bond by a proton source (typically water), which is often accelerated by the basic conditions required for the coupling itself.[16]
Mechanism of Protodeboronation Under basic, aqueous conditions, the boronic acid forms a boronate anion ([ArB(OH)₃]⁻). This species can be protonated at the ipso-carbon, leading to C-B bond cleavage and regeneration of the parent heterocycle.[16] This process directly competes with the desired transmetalation step.
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Switching from K₃PO₄ or NaOH to milder bases like K₂CO₃ or even potassium fluoride (KF) can sometimes suppress the side reaction while still promoting the desired coupling.[3][10]
-
Employ Anhydrous Conditions: Since water is the proton source, removing it can significantly reduce protodeboronation.[3] This requires using a non-aqueous soluble base (e.g., KOt-Bu, though this can be very aggressive) and strictly anhydrous solvents. However, this can impede the formation of the active boronate.
-
Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate. Protodeboronation often has a higher activation energy than the desired coupling.[2]
-
Protect the Boronic Acid: This is often the most effective strategy. By converting the boronic acid to a more stable derivative, its propensity for protodeboronation is drastically reduced.[2] The protected form then "slowly releases" the boronic acid under the reaction conditions, keeping its instantaneous concentration low.
-
Pinacol Esters (Ar-Bpin): More stable to chromatography and storage, but may require slightly more forcing conditions to hydrolyze in situ for the coupling.
-
Trifluoroborate Salts (Ar-BF₃K): These are highly crystalline, air-stable solids that are much less prone to protodeboronation compared to the free boronic acids.[8]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable and only cleave to release the boronic acid under specific basic aqueous conditions, making them ideal for multi-step synthesis and for coupling unstable boronic acids.[8]
-
| Derivative | Structure | Key Advantages | Considerations |
| Boronic Acid | Ar-B(OH)₂ | Commercially available, directly active | Prone to protodeboronation & trimerization |
| Pinacol Ester | Ar-B(pin) | Stable to chromatography, less polar | May require hydrolysis prior to transmetalation |
| Trifluoroborate | [Ar-BF₃]⁻K⁺ | Highly stable, crystalline solid | Requires hydrolysis to enter catalytic cycle |
| MIDA Boronate | Ar-B(MIDA) | Exceptionally stable, "slow-release" | Requires specific basic cleavage conditions |
Q3: Could the sulfur in the benzothiophene ring be poisoning my palladium catalyst?
A3: Understanding Catalyst Inhibition and Ligand Choice
Yes, this is a valid concern. Sulfur-containing compounds are known to coordinate to palladium and can act as catalyst poisons. While the sulfur in a benzothiophene ring is part of an aromatic system and thus less basic than a simple thiol or thioether, it can still interact with the palladium center, potentially inhibiting the reaction.[6]
The Role of Modern Ligands:
This is precisely why the choice of ligand is so critical. Modern biaryl monophosphine ligands (often called "Buchwald ligands") like XPhos, SPhos, and RuPhos are not just passive spectators.[2]
-
Steric Bulk: Their large size creates a bulky coordination sphere around the palladium atom. This promotes the final, product-releasing reductive elimination step and helps prevent the formation of inactive palladium dimers.
-
Electron-Donating Ability: These ligands are highly electron-rich, which increases the electron density on the palladium center. This facilitates the initial, often rate-limiting, oxidative addition step of the aryl halide to the Pd(0) center.[5]
-
Catalyst Stabilization: The combination of these properties makes the L-Pd(0) active species more robust and less susceptible to deactivation pathways, including potential inhibition by sulfur-containing substrates.
Recommended Catalyst/Ligand Systems for Benzothiophene Coupling:
| Catalyst Precursor | Ligand | Typical Base | Solvent System | Temperature (°C) | Key Strengths & Reference |
| XPhos Pd G3 | (Integrated) | K₃PO₄ | Dioxane / H₂O | 80-100 | Excellent for electron-rich heterocycles.[7] |
| SPhos Pd G2 | (Integrated) | K₂CO₃ | THF / H₂O | 60-80 | High activity at lower temperatures.[8] |
| PEPPSI-IPr | (Integrated) | K₂CO₃ | THF (anhydrous) | 60-80 | Strong performance, avoids phosphine ligands.[6] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene / H₂O | 100 | In-situ generation, cost-effective for screening.[17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point using a modern palladacycle precatalyst.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.[6]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at 80–100 °C. Vigorous stirring is essential for biphasic reactions.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Protodeboronation of 1-Benzothien-7-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 1-Benzothien-7-ylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 1-benzothiophene, consuming the starting material and consequently reducing the yield of the desired cross-coupled product. Heteroaromatic boronic acids, especially those containing sulfur, can be particularly susceptible to this decomposition pathway.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
pH: Both acidic and strongly basic conditions can catalyze the reaction. For thienylboronic acids, a pH above 10 has been shown to significantly increase the rate of protodeboronation.[2]
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including protodeboronation.
-
Solvent: The presence of a proton source, such as water, is necessary for protodeboronation. While aqueous solvent mixtures are common in Suzuki-Miyaura couplings, a high concentration of water can be detrimental.
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.
-
Catalyst Activity: A sluggish or inefficient catalyst system can lead to prolonged reaction times at elevated temperatures, favoring protodeboronation over the desired cross-coupling.
Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction with this compound?
A3: Several strategies can be employed to mitigate this side reaction:
-
Use of Milder Bases: Instead of strong bases like sodium hydroxide (NaOH), consider using milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Control Reaction Temperature: Operate the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Optimize Solvent System: While some water is often necessary to solubilize the base and facilitate the catalytic cycle, using anhydrous solvents or minimizing the water content can suppress protodeboronation.
-
Employ a Highly Active Catalyst System: The use of efficient palladium catalysts and ligands can significantly accelerate the desired cross-coupling reaction, outcompeting the slower protodeboronation side reaction.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester.[3][4] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[1]
Q4: Is a MIDA boronate ester always a better choice than the free boronic acid?
A4: For heteroaryl boronic acids that are prone to protodeboronation, a MIDA boronate ester is often a superior choice. MIDA boronates exhibit greater stability and are compatible with a wider range of reaction conditions. The slow release of the boronic acid from the MIDA ester helps to maintain a low concentration of the active boronic acid in the reaction mixture, thereby suppressing side reactions like protodeboronation.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of desired product and significant formation of 1-benzothiophene. | High rate of protodeboronation. | 1. Switch to a milder base: Replace strong bases (e.g., NaOH, KOH) with K₃PO₄, K₂CO₃, or Cs₂CO₃. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 70-80 °C) and monitor for progress. 3. Reduce water content: Use anhydrous solvents or a solvent system with a lower percentage of water. 4. Use this compound MIDA ester: The increased stability of the MIDA ester can significantly reduce protodeboronation. |
| Inefficient catalyst system. | 1. Screen different palladium catalysts and ligands: Employ a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may accelerate the desired reaction. | |
| Inconsistent results between reaction batches. | Variability in the quality of this compound. | 1. Use high-purity reagents: Ensure the boronic acid is of high quality and has been stored under appropriate conditions (cool, dry, and inert atmosphere). 2. Consider using a freshly prepared MIDA ester: This can ensure the active species is generated consistently for each reaction. |
| Inconsistent solvent quality. | 1. Use freshly dried, degassed solvents: This minimizes the water content and dissolved oxygen, which can affect both the catalyst and the stability of the boronic acid. |
Data Presentation
Table 1: General Effect of Base on Protodeboronation of Heteroarylboronic Acids
| Base | Relative Strength | General Effect on Protodeboronation |
| NaOH, KOH | Strong | High tendency to promote protodeboronation, especially at elevated temperatures. |
| K₂CO₃, Cs₂CO₃ | Moderate | Generally a good balance between promoting the Suzuki coupling and minimizing protodeboronation. |
| K₃PO₄ | Moderate | Often an excellent choice for minimizing protodeboronation with sensitive boronic acids. |
| Organic Bases (e.g., Et₃N) | Weak | May not be sufficiently basic to efficiently promote the Suzuki coupling, potentially leading to longer reaction times and increased protodeboronation. |
Note: The optimal base is substrate-dependent and should be determined empirically.
Table 2: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield with Thienylboronic Acids (as a proxy for Benzothienylboronic Acids)
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | THF/H₂O | 100 | High | [5] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 | High | [5] |
| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | Moderate | [6] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | Variable | [7] |
Note: This table presents general conditions and yields may vary significantly based on the specific aryl halide and other reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound, aiming to minimize protodeboronation.
Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv), finely powdered
-
XPhos Pd G2 (2 mol%)
-
1,4-Dioxane/Water (10:1 mixture), degassed
Procedure:
-
To a flame-dried reaction vessel, add the aryl bromide, this compound, and K₃PO₄.
-
Seal the vessel and purge with an inert atmosphere (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the XPhos Pd G2 catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of this compound MIDA Ester
This protocol is recommended for challenging couplings where protodeboronation is a significant issue.
Part A: Preparation of this compound MIDA Ester
-
To a round-bottom flask, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).
-
Add toluene as the solvent.
-
Assemble a Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure. The resulting crude MIDA ester can often be used without further purification.
Part B: Suzuki-Miyaura Coupling using the MIDA Ester
-
Follow the procedure in Protocol 1, substituting this compound with this compound MIDA ester (1.2 equiv). The "slow-release" of the boronic acid may require longer reaction times, but this should be optimized by monitoring the reaction.[3][4]
Visualizations
Caption: Competing pathways for this compound.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Caption: The "slow-release" strategy using a MIDA boronate ester.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
preventing homocoupling of 1-Benzothien-7-ylboronic acid in Suzuki reactions
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving 1-Benzothien-7-ylboronic acid. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (di-1-benzothiophene). This is highly undesirable as it consumes the boronic acid, reducing the yield of the intended cross-coupled product.[1][2] Furthermore, the resulting homocoupled dimer is often structurally similar to the target molecule, which can complicate the purification process.[1]
Q2: What are the primary causes of homocoupling in my Suzuki reaction?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2][3]
-
Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This newly formed Pd(II) can then participate in a catalytic cycle that exclusively produces the homocoupled product.[2][4][5] Rigorous exclusion of oxygen is therefore critical.[5][6]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂, is used as a precatalyst, it can directly react with two molecules of the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[2][4] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.[2]
Q3: How does my choice of palladium source impact the extent of homocoupling?
A3: The choice of the palladium source is critical. Using a Pd(II) precatalyst like palladium acetate (Pd(OAc)₂) requires an in situ reduction to the active Pd(0) species.[3][4] This reduction can sometimes be initiated by the homocoupling of the boronic acid.[4] To minimize this, it is often better to use pre-formed Pd(0) catalysts (e.g., Pd(PPh₃)₄) or modern precatalysts (palladacycles) that are designed for slow and controlled release of the active Pd(0) catalyst.[3]
Q4: Can changing the ligand help reduce the formation of the di-1-benzothiophene byproduct?
A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the various steps in the catalytic cycle. Electron-rich and bulky phosphine ligands can promote the desired cross-coupling pathway over the homocoupling side reaction. For challenging substrates, including electron-rich heteroaryl boronic acids, using specialized ligands can be beneficial.
Q5: How do the base and solvent system affect homocoupling?
A5: The base and solvent are interdependent and critical for reaction success.[3] A base that is too strong can lead to degradation of starting materials.[3] For boronic acids prone to side reactions, weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often preferred over strong bases like sodium hydroxide (NaOH).[3] The solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water, must be thoroughly degassed to remove oxygen.[3][7] Running the reaction under anhydrous conditions can also suppress certain side reactions, although it may require different catalyst systems.[3]
Q6: Are there any special considerations for a heteroaryl boronic acid like this compound?
A6: Yes, heteroaryl boronic acids can be challenging substrates in Suzuki-Miyaura cross-coupling.[8] They can be more susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially with strong bases in aqueous media.[3] The heteroatoms in the ring system can also coordinate to the palladium catalyst, potentially affecting its activity.[9] Careful optimization of the base, ligand, and reaction temperature is often necessary.
Q7: Can I use a boronic ester of this compound to prevent homocoupling?
A7: Using boronic esters, such as pinacol esters, is a common strategy to improve the stability of the boron reagent.[4] These esters are generally more robust and less prone to protodeboronation and other side reactions.[10] They are thought to work by slowly hydrolyzing under the reaction conditions to release the corresponding boronic acid, which can help maintain a low concentration of the active boron species and suppress side reactions like homocoupling.[10]
Troubleshooting Guide: Minimizing Homocoupling
Problem: My reaction is producing a significant amount of the homocoupled di-1-benzothiophene byproduct.
This guide provides a systematic workflow to diagnose and resolve the issue.
// No branches Check_Inert -> Start [label="No, re-setup reaction", color="#EA4335", fontcolor="#EA4335"]; Check_Degas -> Start [label="No, degas thoroughly", color="#EA4335", fontcolor="#EA4335"]; Check_Purity -> Start [label="No, purify reagents", color="#EA4335", fontcolor="#EA4335"]; } .dot Caption: Troubleshooting workflow for minimizing homocoupling.
Data Summary Tables
Table 1: Influence of Palladium Source on Homocoupling
| Palladium Source | Typical Oxidation State | Tendency for Initial Homocoupling | Rationale |
| Pd(OAc)₂ / PdCl₂ | +2 | High | Requires reduction to Pd(0), which can be initiated by homocoupling the boronic acid.[2][4] |
| Pd(PPh₃)₄ | 0 | Low | Already in the active Pd(0) oxidation state. |
| Palladacycle Precatalysts | +2 | Low to Medium | Designed for controlled release of Pd(0), minimizing side reactions.[3] |
Table 2: General Effect of Reaction Parameters on Homocoupling
| Parameter | Condition to Reduce Homocoupling | Rationale |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Prevents oxygen from oxidizing Pd(0) to Pd(II), a key step in a major homocoupling pathway.[3][5][6] |
| Base | Milder Base (e.g., K₂CO₃, KF) | Strong bases can accelerate side reactions, including protodeboronation and potentially homocoupling.[3] |
| Additives | Mild Reducing Agent (e.g., potassium formate) | Helps to keep the palladium in the desired Pd(0) state, minimizing the concentration of Pd(II) that can drive homocoupling.[9] |
| Boron Reagent | Boronic Ester (e.g., pinacol ester) | More stable than the corresponding boronic acid, reducing susceptibility to side reactions.[4][10] |
Key Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvents
-
Assemble the reaction flask containing the solvent(s) and a stir bar.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Freeze-Pump-Thaw Method (Recommended):
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to the vacuum line for 5-10 minutes.
-
Close the vacuum line and backfill the flask with inert gas (Argon or Nitrogen).
-
Remove the cold bath and allow the solvent to thaw completely.
-
Repeat this cycle at least three times to ensure the removal of dissolved oxygen.[7]
-
-
Alternative (Sparging):
Protocol 2: General Suzuki Coupling Optimized to Minimize Homocoupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and a finely powdered, dry base (e.g., K₂CO₃, 2.0 eq.).[3][7]
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., a palladacycle, 1-2 mol%) and the appropriate ligand (e.g., a bulky phosphine, 2-4 mol%). Add this mixture to the Schlenk flask.[7]
-
Solvent Addition: Add the previously degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[3][7]
-
Reaction Execution: Seal the flask and place it in a preheated oil bath (e.g., 80–110 °C). Stir the reaction vigorously.[3]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS.[3][7] Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.[3][7]
-
Purification: Purify the crude product by flash column chromatography.[3]
Visualizing the Problem: Homocoupling Mechanisms
The following diagram illustrates the two primary pathways that lead to the undesired homocoupling of boronic acids. Understanding these mechanisms is key to designing effective preventative strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 1-Benzothien-7-ylboronic Acid Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Benzothien-7-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your reaction conditions, particularly catalyst loading, for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting catalyst loading ranges for the Suzuki-Miyaura coupling of this compound?
A1: For palladium-catalyzed Suzuki-Miyaura reactions, a general starting point for catalyst loading is between 0.5 and 2.0 mol%.[1] However, the optimal loading is highly substrate-dependent and can be influenced by factors such as the purity of the reactants and the nature of the coupling partner.[2] For challenging couplings, especially with heteroaromatic boronic acids, it may be necessary to screen a range of catalyst concentrations to find the optimal conditions.[3]
Q2: My reaction with this compound is showing low to no yield. What are the first things I should check regarding the catalyst?
A2: When a Suzuki coupling fails, it's crucial to assess the catalyst's activity.[4] Ensure that your palladium source and ligand are active and not degraded. The presence of oxygen can lead to catalyst decomposition, so it is essential to properly degas the solvent and maintain an inert atmosphere.[4][5] Some palladium(II) precatalysts require in-situ reduction, and if this fails, the catalytic cycle will not initiate.[4] Consider using a pre-formed Pd(0) catalyst or a precatalyst that is known to be highly active.[5]
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often highly effective for heteroaryl couplings and can allow for lower catalyst loadings.[5][6] These ligands can accelerate both the oxidative addition and reductive elimination steps, which is particularly beneficial for sterically hindered or electronically challenging substrates.[4] When using these more active catalyst systems, it is often possible to reduce the catalyst loading significantly.
Q4: Can I reduce the catalyst loading to make the process more cost-effective for large-scale synthesis?
A4: Yes, reducing catalyst loading is a key goal in process chemistry for drug development to improve cost-effectiveness and sustainability.[7] Optimization studies, potentially using Design of Experiments (DoE), can help identify the minimum catalyst loading required to achieve a high yield in a reasonable timeframe.[2] It's important to note that for large-scale synthesis, even low levels of residual palladium must be removed from the final active pharmaceutical ingredient (API), so using the minimum effective amount of catalyst is highly advantageous.[7]
Q5: Is this compound prone to instability, and how might this affect the reaction?
A5: Heteroaryl boronic acids, particularly those with certain substitution patterns, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] This is a common side reaction that consumes the boronic acid and reduces the yield of the desired product.[4] If you suspect protodeboronation, consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4] Additionally, ensuring the boronic acid is of high purity and stored correctly is important. In some cases, converting the boronic acid to a more stable derivative, such as a boronic ester (e.g., a pinacol ester) or a diethanolamine adduct, can mitigate stability issues.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter when optimizing catalyst loading for the Suzuki coupling of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| 1. Low or No Conversion | Inactive Catalyst: The palladium catalyst may be deactivated or inhibited. The benzothiophene sulfur atom could potentially coordinate to the palladium center. | - Use a fresh, high-purity palladium source and ligand. - Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[5] - Screen different palladium precatalysts, such as highly active Buchwald-type precatalysts (e.g., XPhos Pd G3).[5] - Consider using bulky, electron-rich ligands that can promote the desired catalytic cycle over inhibitory pathways.[6] |
| Sub-optimal Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable time. | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or higher) to see if the conversion improves.[10] - Be aware that simply increasing the catalyst loading may not always increase the yield and can sometimes lead to more side products.[10] | |
| 2. Reaction Stalls or is Sluggish | Insufficiently Active Catalyst System: The chosen catalyst and ligand combination may not be active enough for this specific substrate. | - Switch to a more electron-rich and bulky ligand, such as SPhos or XPhos, which are known to be effective for heteroaryl couplings.[5] - Increase the reaction temperature, as this can overcome the activation barrier for challenging steps in the catalytic cycle.[11] |
| 3. Significant Byproduct Formation (e.g., Homocoupling) | Catalyst Loading Too High: Excessive catalyst concentration can sometimes promote side reactions like the homocoupling of the boronic acid.[12] | - Reduce the catalyst loading to the minimum level required for efficient conversion. - Ensure a strictly oxygen-free environment, as oxygen can promote homocoupling.[4] |
| Boronic Acid Instability: Protodeboronation can lead to the formation of benzothiophene, and subsequent side reactions. | - Use a milder base (e.g., K₂CO₃ instead of stronger bases).[4] - Consider converting the boronic acid to a more stable boronic ester or trifluoroborate salt.[13] |
Data Presentation: Optimizing Reaction Parameters
The optimal conditions for a Suzuki-Miyaura coupling are highly substrate-dependent. The following tables summarize general starting points and trends for optimizing catalyst loading for the reaction of this compound with an aryl halide.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Moderate | A standard, cost-effective starting point. May require higher temperatures.[5] |
| Pd(PPh₃)₄ (1-5) | - | Good | A pre-formed Pd(0) catalyst, often reliable but can be sensitive to air.[5] |
| Pd₂(dba)₃ (1-3) | P(t-Bu)₃ (2-6) | Good to Excellent | P(t-Bu)₃ is a bulky, electron-rich ligand suitable for challenging couplings.[5] |
| Pd(OAc)₂ (2) | SPhos (4) | Good to Excellent | Buchwald ligands like SPhos are often highly effective for heteroaryl couplings.[5] |
| XPhos Pd G3 (1-3) | - | Excellent | Pre-catalysts like XPhos G3 are often highly active and stable, allowing for lower catalyst loading and milder conditions.[5] |
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent System | Typical Temperature (°C) | Notes |
| K₂CO₃ (2-3) | Dioxane / H₂O (4:1) | 90-100 | A common and effective combination for many Suzuki couplings.[5] |
| K₃PO₄ (2-3) | Toluene / H₂O (4:1) | 100-110 | A stronger base that can be effective for less reactive substrates. |
| Cs₂CO₃ (2-3) | Dioxane | 100 | A strong base often used in more challenging couplings. |
| KF (2-3) | THF / H₂O (4:1) | 80-90 | A milder base that can help to suppress protodeboronation.[4] |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading
This protocol provides a general method for screening catalyst loading for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, XPhos Pd G3)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, 2.0 equivalents), finely powdered
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a series of flame-dried reaction vials equipped with magnetic stir bars, add the aryl bromide, this compound, and base.
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst and ligand (if separate) to each vial at the desired mol% (e.g., 0.5%, 1.0%, 1.5%, 2.0%).
-
Inert Atmosphere: Seal the vials, then evacuate and backfill with an inert gas. Repeat this cycle three times.[5]
-
Solvent Addition: Add the degassed solvent mixture to each vial via syringe.[14]
-
Reaction: Place the sealed vials in a preheated heating block or oil bath at the desired temperature (e.g., 90 °C). Stir the reaction mixtures vigorously.[14]
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 2, 4, 8, and 24 hours).[14]
-
Workup and Analysis: Once a reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Extract the aqueous layer, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each catalyst loading.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
effect of temperature on 1-Benzothien-7-ylboronic acid reaction yield
Technical Support Center: 1-Benzothien-7-ylboronic Acid
Disclaimer: The following troubleshooting guides and FAQs are based on general principles for heteroarylboronic acids, particularly in Suzuki-Miyaura cross-coupling reactions. Specific experimental data on the is limited; therefore, optimization for your specific system is recommended.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a Suzuki-Miyaura coupling reaction using this compound?
A1: A common temperature range for Suzuki-Miyaura reactions with heteroarylboronic acids is between 80-110 °C.[1] A good starting point for optimization would be around 90 °C.[2] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent being used.[1][3]
Q2: How does increasing the reaction temperature affect the yield?
A2: Increasing the temperature can have a dual effect. Initially, it can increase the reaction rate and potentially the yield, especially for less reactive coupling partners like aryl chlorides.[1] However, exceeding the optimal temperature can lead to an increase in side reactions, such as thermal decomposition of the boronic acid, which will decrease the overall yield.[1][4] For some reactions, an increase from 65 °C to 100 °C has been shown to improve yields.[5]
Q3: What are the primary side reactions to be aware of at elevated temperatures?
A3: The most common side reaction at higher temperatures is protodeboronation , where the boronic acid reverts to its corresponding arene (in this case, 1-benzothiophene).[4][6] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[6] Another potential side reaction is homocoupling , the self-coupling of the boronic acid to form a biaryl byproduct, which can be promoted by the presence of oxygen or certain palladium(II) species.[1][7]
Q4: How can I tell if my this compound is decomposing during the reaction?
A4: The primary indicator of decomposition via protodeboronation is the detection of 1-benzothiophene as a byproduct in your reaction mixture, which can be identified using techniques like GC-MS or LC-MS.[1] This indicates that the C-B bond is being cleaved under the reaction conditions.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting materials. | The reaction temperature may be too low to overcome the activation energy, particularly for challenging substrates.[1] | Incrementally increase the reaction temperature in 10-20 °C intervals (e.g., from 80 °C to 100 °C). Monitor the reaction closely by TLC or LC-MS to check for product formation and the appearance of byproducts.[1][3] Consider switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can be more effective at lower temperatures.[1] |
| Low yield with significant 1-benzothiophene byproduct detected. | This strongly suggests that protodeboronation is occurring at a competitive rate.[4][6] High temperatures and the choice of base can exacerbate this issue.[8] | Lower the reaction temperature. [1] While this may slow down the desired reaction, it will likely decrease the rate of decomposition even more. Screen different bases. A milder base (e.g., K₂CO₃ instead of K₃PO₄ or Cs₂CO₃) may reduce the rate of protodeboronation.[1][3] Use a more stable boronic ester. Consider converting the boronic acid to a more robust derivative, such as a pinacol (BPin) or MIDA ester, which are known to be more resistant to protodeboronation.[7][8] |
| Significant formation of a homocoupled biaryl byproduct. | This side reaction is often promoted by the presence of oxygen in the reaction mixture or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][7] | Ensure thorough degassing. Before heating, rigorously degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[2] Use a Pd(0) source or an efficient precatalyst. Using a direct Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., Buchwald G3/G4) can minimize the amount of Pd(II) species that promote homocoupling.[8] |
Data on Temperature Effect on Suzuki-Miyaura Reaction Yield
The following table illustrates the effect of temperature on the yield of a Suzuki-Miyaura coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with 2-thiopheneboronic acid. While not specific to this compound, it demonstrates the general principle that temperature can significantly impact yield.
| Temperature (°C) | Yield (%) |
| 65 | 10 |
| 100 | 21 |
Data adapted from a study on the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids.[5]
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of specific parameters is recommended.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[2]
-
Phosphine ligand (e.g., PPh₃, 8 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 equivalents)[2]
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[2]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand, then add this mixture to the main reaction flask.[2]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL 1,4-Dioxane and 2 mL water for a 1 mmol scale reaction) to the flask via syringe.[2]
-
Degassing: Seal the flask and ensure the reaction mixture is thoroughly deoxygenated, for example, by bubbling argon through the solution for 15-20 minutes.[2] This step is crucial to prevent catalyst oxidation and homocoupling side reactions.[1][7]
-
Heating: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 90 °C). Stir the mixture vigorously.[2]
-
Note: The temperature is a critical parameter. If the reaction is slow, consider increasing the temperature. If side products like 1-benzothiophene are observed, a lower temperature may be necessary.[1]
-
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[2]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
Visualizing the Effect of Temperature
Caption: Logical workflow of temperature's impact on reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
dealing with low yields in 1-Benzothien-7-ylboronic acid cross-coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving 1-Benzothien-7-ylboronic acid.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low or no yield. What are the most common causes?
Low conversion rates in Suzuki couplings with heteroaromatic boronic acids like this compound can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivated by oxygen. Inadequate degassing of the reaction mixture is a frequent cause of catalyst deactivation.
-
Suboptimal Ligand Choice: The ligand is critical for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. For heteroaryl couplings, bulky and electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, often enhance catalytic activity and yield.[1]
-
Inefficient Transmetalation: The transfer of the benzothienyl group from the boron to the palladium center is a crucial step. This can be hindered by an inappropriate base or solvent system. The base's role is to activate the boronic acid, forming a more reactive boronate species.
-
Poor Solubility: Insufficient solubility of the boronic acid, aryl halide, or base in the chosen solvent can severely limit the reaction rate.[1]
-
Protodeboronation (Boronic Acid Decomposition): This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Heteroaromatic boronic acids are particularly susceptible to this process, which is often accelerated by strong bases, the presence of water, and elevated temperatures.[2]
Q2: I'm observing a significant amount of benzothiophene in my crude product mixture. What is causing this and how can I prevent it?
This is a classic sign of protodeboronation, a common side reaction that plagues couplings with heteroaromatic boronic acids.
Causes:
-
Harsh Basic Conditions: Strong bases, particularly in the presence of water, can promote the replacement of the -B(OH)₂ group with a hydrogen atom.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Extended Reaction Times: The longer the boronic acid is exposed to destabilizing conditions, the more likely it is to decompose.
Solutions:
-
Use Milder, Anhydrous Bases: Switch from strong aqueous bases to milder, non-aqueous options. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). These derivatives are more resistant to protodeboronation and slowly release the active boronic acid into the reaction mixture under the coupling conditions. This "slow-release" strategy minimizes the concentration of the vulnerable free boronic acid at any given time.[2]
-
Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Optimize Catalyst System for Faster Coupling: A more active catalyst system (e.g., using a Buchwald precatalyst like XPhos Pd G3 or G4) can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[3]
Q3: My reaction seems to stall, with starting materials remaining even after prolonged heating. What should I try?
A stalled reaction often points to issues with the catalyst's activity or the fundamental reaction parameters.
Troubleshooting Steps:
-
Check Reagent Quality: Ensure your palladium catalyst and phosphine ligand have not degraded. Phosphine ligands can be sensitive to air. Using well-defined, air-stable precatalysts can improve reproducibility.[4] Verify the purity of your boronic acid and aryl halide.
-
Ensure an Inert Atmosphere: Oxygen can irreversibly deactivate the Pd(0) catalyst. Ensure your reaction flask is properly flame-dried and that solvents are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Screen Different Bases: If a weak base like K₂CO₃ is being used, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄. The choice of base can significantly impact the reaction's success.
-
Optimize the Solvent System: Solubility is key. A common and effective solvent system for Suzuki couplings is a mixture of an organic solvent like 1,4-dioxane or tetrahydrofuran (THF) with water. If reactants are not dissolving, a different solvent system may be required.[1]
-
Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it (e.g., to 100-110 °C) may overcome the activation energy barrier.
Data Presentation: Optimizing Reaction Conditions
While specific data for this compound is scarce in the literature, the following tables present optimized conditions for the closely related isomer, benzo[b]thien-2-ylboronic acid , which serves as an excellent model. These tables illustrate the impact of varying the catalyst, base, and solvent on the reaction yield.
Table 1: Effect of Base, Solvent, and Catalyst on the Suzuki-Miyaura Coupling of Benzo[b]thien-2-ylboronic Acid with 2-Bromoacetophenone. [1]
| Entry | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF / H₂O | 80 | 24 | 84 |
| 2 | Pd(OAc)₂ / SPhos | K₂CO₃ | THF / H₂O | 80 | 24 | 65 |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | THF / H₂O | 80 | 24 | 78 |
| 4 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane / H₂O | 80 | 24 | 75 |
| 5 | PdCl₂(dppf) | Cs₂CO₃ | THF / H₂O | 80 | 24 | 52 |
| 6 | Pd(PPh₃)₄ | Cs₂CO₃ | THF / H₂O | 80 | 24 | 41 |
Data adapted from a study on a constitutional isomer, benzo[b]thien-2-ylboronic acid, and is presented for illustrative purposes.[1]
Table 2: Substrate Scope with Optimized Conditions. [1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 5-Bromonicotinic acid | 5-(Benzo[b]thiophen-2-yl)nicotinic acid | 71 |
| 2 | 2-Bromo-5-fluoropyridine | 2-(Benzo[b]thiophen-2-yl)-5-fluoropyridine | 89 |
| 3 | 2-Bromo-5-(trifluoromethyl)pyridine | 2-(Benzo[b]thiophen-2-yl)-5-(trifluoromethyl)pyridine | 92 |
| 4 | 2-Bromoacetophenone | 1-(2-(Benzo[b]thiophen-2-yl)phenyl)ethan-1-one | 84 |
Optimized Conditions: Benzo[b]thien-2-ylboronic acid (1.2 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), Cs₂CO₃ (2.0 equiv), THF/H₂O (4:1), 80 °C, 24 h. Data is for benzo[b]thien-2-ylboronic acid.[1]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is based on the optimized conditions reported for the coupling of benzo[b]thien-2-ylboronic acid and is a robust starting point for experiments with the 1-benzothien-7-yl isomer.[1]
Materials:
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Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
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This compound (or its pinacol ester) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
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SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.10 mmol, 10 mol%)
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Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
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Tetrahydrofuran (THF), anhydrous and degassed (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and Cs₂CO₃ (2.0 mmol).
-
Establish Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this evacuate/backfill cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed THF (4 mL) and degassed water (1 mL) to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the limiting reagent (aryl halide).
-
Workup: After the reaction is complete (or has ceased to progress), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 7-aryl-1-benzothiophene product.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting low yields in your cross-coupling experiments.
References
Technical Support Center: Purification of 1-Benzothien-7-ylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of boron-related impurities from 1-Benzothien-7-ylboronic acid reaction mixtures.
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of this compound.
Issue 1: Presence of Boroxine (Anhydride) Impurity
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Question: My NMR analysis of the crude this compound shows broad peaks and a complex aromatic region, suggesting the presence of the boroxine trimer. How can I convert this back to the desired boronic acid and remove it?
-
Answer: Boroxine formation is a common issue, arising from the dehydration of the boronic acid. It is a reversible process. To hydrolyze the boroxine back to the monomeric boronic acid, you can employ the following methods:
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Method 1: Aqueous Work-up or Recrystallization from Aqueous Solvents: Dissolving the crude product in a water-miscible solvent (like acetone or THF) and then adding water can facilitate the hydrolysis of the boroxine. Subsequent recrystallization from a suitable solvent system, which may include water, can yield the pure boronic acid.
-
Method 2: Mild Acidic Wash: Washing an organic solution of the crude product with a dilute aqueous acid (e.g., 1M HCl) can effectively break down the boroxine.
-
Issue 2: Contamination with Unreacted Starting Material or Homocoupling Byproducts
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Question: My crude product is contaminated with non-polar impurities, likely the starting halide and homocoupling byproducts. What is the most effective way to remove these?
-
Answer: For non-polar impurities, several purification strategies can be effective.
-
Method 1: Recrystallization: If the solubility profiles of your desired product and the impurities are sufficiently different, recrystallization can be a highly effective method. For benzothiophene derivatives, a mixed solvent system of an alcohol and water may be suitable.
-
Method 2: Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., NaOH), the boronic acid will form a salt and move to the aqueous layer, leaving non-acidic organic impurities behind. The aqueous layer can then be acidified to precipitate the pure boronic acid, which is then extracted back into an organic solvent.
-
Method 3: Flash Column Chromatography: While boronic acids can sometimes be challenging to purify by silica gel chromatography due to their polarity and potential for degradation, it can be an effective method. Using a solvent system with a small amount of an acidic modifier (like acetic acid) can sometimes improve separation.
-
Issue 3: Product Loss due to Protodeboronation
-
Question: I am observing the formation of 1-benzothiophene as a byproduct, indicating protodeboronation. How can I minimize this side reaction during purification?
-
Answer: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and can be promoted by acidic or basic conditions and elevated temperatures.
-
Mitigation Strategies:
-
Avoid Strong Acids and High Temperatures: During work-up and purification, use mild acidic and basic conditions and avoid excessive heating.
-
pH Control: The rate of protodeboronation is highly pH-dependent. Maintaining a neutral or slightly acidic pH during purification can help minimize this side reaction.
-
Esterification: For particularly unstable boronic acids, conversion to a boronate ester (e.g., a pinacol ester) can protect the C-B bond during purification. The ester can then be hydrolyzed back to the boronic acid in a subsequent step.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common boron-containing impurities in a this compound synthesis?
-
A1: The most common boron-containing impurities are the corresponding boroxine (the cyclic trimer anhydride) formed by dehydration, and boric acid from the hydrolysis of excess borating agent.
-
-
Q2: Can I use normal phase silica gel chromatography to purify this compound?
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A2: Yes, but with caution. Boronic acids can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential degradation. It is sometimes beneficial to use a mobile phase containing a small amount of a modifier like acetic acid. Alternatively, treating the silica gel with boric acid has been shown to be effective for the chromatography of boronate esters and may be applicable to boronic acids.
-
-
Q3: Is recrystallization a good method for purifying this compound?
-
A3: Recrystallization is often a very effective method for purifying solid boronic acids. The choice of solvent is critical and may require some screening. A mixture of an organic solvent and water is often a good starting point.
-
-
Q4: How can I confirm the purity of my final product?
-
A4: The purity of this compound can be assessed using a combination of techniques, including:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the structure and identify any organic or boron-containing impurities.
-
LC-MS: To determine the presence of trace impurities.
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Melting Point Analysis: A sharp melting point is indicative of high purity.
-
-
Quantitative Data Summary
The following table provides an illustrative comparison of the effectiveness of different purification methods for removing common impurities from a crude this compound reaction mixture. Note: This data is representative and may vary depending on the specific reaction conditions and scale.
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Predominant Impurities Removed |
| Recrystallization | 85 | 95 | >99 | Boroxine, Homocoupling byproducts |
| Acid-Base Extraction | 85 | 98 | N/A | Non-acidic organic impurities |
| Flash Chromatography | 85 | 97 | >99 | Boroxine, Starting materials |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with 1M aqueous sodium hydroxide solution. Repeat the extraction 2-3 times. The boronic acid will form the sodium salt and move into the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer containing non-acidic impurities can be discarded.
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Acidification: Cool the combined aqueous layer in an ice bath and slowly add 2M hydrochloric acid with stirring until the pH is acidic (pH ~2). The pure boronic acid should precipitate out.
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Product Extraction: Extract the precipitated boronic acid back into a fresh portion of organic solvent (e.g., ethyl acetate). Repeat the extraction 2-3 times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent system for recrystallization. A good starting point could be a mixture of an alcohol (e.g., isopropanol) and water.
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Dissolution: In a flask, add the crude this compound and the minimum amount of the hot alcohol to achieve complete dissolution.
-
Precipitation: Slowly add hot water to the solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot alcohol to redissolve the solid.
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Impurity Removal Strategy Logic.
stability of 1-Benzothien-7-ylboronic acid under basic conditions
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols related to the stability of 1-Benzothien-7-ylboronic acid under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in basic solutions?
A1: Like many arylboronic acids, this compound is susceptible to degradation under basic conditions. The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] Thienylboronic acids, a class of heteroarylboronic acids to which this compound belongs, are reported to be particularly prone to rapid protodeboronation at a pH greater than 10.[1] The stability is highly pH-dependent.[3][4][5]
Q2: How does pH affect the structure of this compound?
A2: In an aqueous solution, the pH dictates the equilibrium between the neutral, trigonal planar form of the boronic acid (ArB(OH)₂) and its anionic, tetrahedral boronate form (ArB(OH)₃⁻).[2] As the pH increases, especially above the pKa of the boronic acid, the equilibrium shifts towards the more electron-rich and reactive tetrahedral boronate species. This species is more susceptible to electrophilic attack, which can lead to protodeboronation.
Q3: What are the primary degradation pathways for this compound under basic conditions?
A3: The two main degradation pathways are:
-
Protodeboronation: This is the cleavage of the C-B bond, resulting in the formation of 1-benzothiophene. This process is often accelerated in basic media.[1][2]
-
Oxidative Degradation: Arylboronic acids can also undergo oxidation, which can be promoted by residual peroxides or dissolved oxygen, leading to the formation of the corresponding phenol. In some cases, this can be an initial degradation step even under basic conditions.[6][7]
Q4: Are there more stable alternatives to using the free boronic acid in basic reaction conditions?
A4: Yes, using boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, can be an effective strategy.[8] These "masked" reagents are generally more stable and can slowly release the active boronic acid under the reaction conditions, a strategy known as "slow-release".[9][10] This keeps the concentration of the unstable free boronic acid low, minimizing degradation.[10]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Possible Cause: Degradation of this compound via protodeboronation under the basic reaction conditions.
Troubleshooting Steps:
-
Optimize the Base:
-
Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of NaOH or KOH).
-
Use the minimum effective amount of base.
-
Consider running the reaction under anhydrous conditions if possible, as water can facilitate protodeboronation.
-
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. If possible, run the reaction at a lower temperature for a longer period.
-
Use a More Active Catalyst: Employing a highly active palladium catalyst and ligand system can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the degradation of the boronic acid.[8]
-
Protect the Boronic Acid: Convert the this compound to a more stable boronic ester (e.g., a pinacol or MIDA ester) and use it in the coupling reaction.[8]
Issue 2: Formation of 1-Benzothiophene as a Major Byproduct
Possible Cause: Significant protodeboronation of this compound.
Troubleshooting Steps:
-
Confirm the Byproduct: Use techniques like GC-MS or LC-MS to confirm the identity of the byproduct as 1-benzothiophene.
-
Review Reaction Conditions:
-
pH: If using aqueous bases, measure the pH of your reaction mixture. If it is significantly above 10, consider using a weaker base or a buffered system if compatible with your reaction.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the boronic acid to the basic conditions.
-
-
Implement Mitigation Strategies: Follow the recommendations in "Issue 1" to minimize protodeboronation, such as using a weaker base, lower temperature, or a protected form of the boronic acid.
Illustrative Stability Data
| Base (2.0 eq.) | Solvent | Temperature (°C) | Time (h) | % Remaining Arylboronic Acid (Illustrative) |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 | 2 | 85 |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 2 | 70 |
| Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 2 | 75 |
| NaOH | Ethanol/H₂O (3:1) | 60 | 2 | 40 |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound under Basic Conditions
This protocol describes a general method to quantify the rate of degradation of this compound under specific basic conditions using an internal standard and analysis by HPLC or ¹H NMR.
Materials:
-
This compound
-
Selected base (e.g., K₂CO₃, NaOH)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF)
-
Degassed water
-
Internal standard (a stable compound that does not react under the experimental conditions and has a distinct signal in the analytical method, e.g., durene for ¹H NMR or biphenyl for HPLC)
-
Reaction vials, stirrer, and heating block/oil bath
-
HPLC or NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in the same solvent at a known concentration (e.g., 0.1 M).
-
Prepare an aqueous solution of the chosen base at a known concentration (e.g., 1.0 M).
-
-
Reaction Setup:
-
In a reaction vial, add a specific volume of the this compound stock solution and the internal standard stock solution.
-
Add the appropriate amount of the organic solvent and degassed water to achieve the desired solvent ratio.
-
Place the vial in a heating block set to the desired reaction temperature and allow it to equilibrate.
-
-
Initiation and Sampling:
-
Initiate the experiment by adding the required volume of the base solution to the reaction vial.
-
Immediately take a sample (t=0) and quench it by adding it to a vial containing a dilute acidic solution (e.g., 1 M HCl) to neutralize the base.
-
Take samples at regular time intervals (e.g., 15 min, 30 min, 1 h, 2 h, 4 h) and quench them in the same manner.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or ¹H NMR.
-
For HPLC analysis, monitor the peak area of this compound relative to the internal standard.
-
For ¹H NMR analysis, integrate the characteristic peaks of this compound and the internal standard.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
-
Visualizations
Caption: Equilibrium of this compound under basic conditions.
Caption: Troubleshooting workflow for low cross-coupling yield.
Caption: Simplified pathway of protodeboronation under basic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Anhydrous Suzuki Coupling of Heterocyclic Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals utilizing anhydrous Suzuki coupling reactions with heterocyclic boronic acids.
Troubleshooting Guide
This section addresses specific issues that may be encountered during anhydrous Suzuki coupling experiments involving heterocyclic boronic acids.
Question 1: My Suzuki coupling reaction is resulting in low to no yield. What are the primary factors to investigate under anhydrous conditions?
Answer:
Low yields in anhydrous Suzuki couplings of heterocyclic boronic acids can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity and Integrity: Ensure your palladium catalyst and ligands are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][2] Some precatalysts are sensitive to air and moisture; consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: Oxygen contamination can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to ensure that your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).[1][3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the heterocyclic boronic acid.[1] Heterocyclic boronic acids are often prone to decomposition, especially protodeboronation.[4][5]
-
Base and Solvent Selection: The choice of base and solvent is critical and they are often interdependent.[1] For anhydrous conditions, ensure the base is finely powdered and dry.[1] The base must be strong enough to promote transmetalation without causing degradation of your starting materials or products.[1]
Question 2: I am observing significant protodeboronation of my heterocyclic boronic acid. How can this be minimized in an anhydrous system?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich heterocyclic boronic acids.[1][5] While anhydrous conditions are designed to reduce this by eliminating water as a proton source, trace amounts of water or other protic sources can still contribute to this issue.[1][4]
Here are strategies to mitigate protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester is a highly effective strategy.[2][6] Neopentyl glycol esters, MIDA (N-methyliminodiacetic acid) boronates, and DABO (diethanolamine) boronates are excellent alternatives that exhibit enhanced stability.[4][7][8] These esters can often be used directly in the coupling reaction.[7][9]
-
Milder Bases: Even in anhydrous systems, strong bases can promote protodeboronation if any protic impurities are present. Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, solvents are freshly distilled from an appropriate drying agent, and all reagents are handled under a robust inert atmosphere to minimize exposure to moisture.
Question 3: My reaction is sluggish or stalls, especially with sterically hindered or electron-deficient heterocyclic boronic acids. What modifications can I make?
Answer:
Steric hindrance and unfavorable electronics can significantly slow down the key steps of the Suzuki catalytic cycle.[1]
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbenes (NHCs) can dramatically improve reaction rates and yields for challenging substrates.[1][3] These ligands promote both the oxidative addition and reductive elimination steps.[1]
-
Elevated Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier.[3] However, monitor for potential decomposition of starting materials or products at higher temperatures.
-
Specialized Conditions for Heteroaryl-Heteroaryl Couplings: For particularly challenging heteroaryl-heteroaryl couplings, consider specialized conditions such as the use of neopentyl heteroarylboronic esters with potassium trimethylsilanolate (TMSOK) as the base under anhydrous conditions. The addition of trimethyl borate can further enhance reaction rates.[4][10]
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions often preferred for Suzuki couplings with heterocyclic boronic acids?
A1: Anhydrous conditions are advantageous primarily because they minimize the protodeboronation of sensitive heterocyclic boronic acids.[4][11] Water is a primary proton source for this common side reaction, which leads to reduced yields.[1] Additionally, anhydrous conditions can improve reaction reproducibility.[6]
Q2: What are the most common stable surrogates for unstable heterocyclic boronic acids?
A2: The most common and effective surrogates are boronic esters. Diethanolamine (DABO) complexes, MIDA boronates, and pinacol esters are widely used to increase the stability and shelf-life of the boronic acid moiety.[2][7][8][9] Neopentyl esters have also shown excellent reactivity under anhydrous conditions.[2][4] Potassium trifluoroborate salts are another stable alternative.[12][13]
Q3: How do I choose the right base for an anhydrous Suzuki coupling?
A3: The choice of base is critical. It must be strong enough to facilitate the formation of the boronate species required for transmetalation but not so strong as to cause unwanted side reactions.[1][13] For anhydrous conditions, finely powdered and dry inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common choices.[1][3] For homogeneous anhydrous reactions, a soluble base like potassium trimethylsilanolate (TMSOK) can be very effective, especially when using boronic esters.[6][11]
Q4: Can I use a Pd(II) precatalyst in an anhydrous Suzuki coupling?
A4: Yes, Pd(II) precatalysts are commonly used. However, it is important to remember that the active catalyst is Pd(0). The Pd(II) species must be reduced in situ for the catalytic cycle to begin.[1][2] This reduction can sometimes be promoted by phosphine ligands or through the homocoupling of the boronic acid.[2] Using a robust and air-stable Pd(II) precatalyst can be advantageous for consistency.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for a Challenging Heteroaryl-Heteroaryl Coupling
| Entry | Boron Source | Base | Additive | Solvent | Time (h) | Yield (%) |
| 1 | Heteroarylboronic Acid | K₃PO₄ | None | Dioxane/H₂O | >48 | Low |
| 2 | Neopentyl Heteroarylboronic Ester | TMSOK | None | THF | <5 | Improved |
| 3 | Neopentyl Heteroarylboronic Ester | TMSOK | Trimethyl Borate | THF | <3 | High |
This table is a generalized representation based on findings that show significant rate and yield improvements when switching to anhydrous conditions with boronic esters and specific bases/additives.[4][6][10]
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Suzuki Coupling
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the heterocyclic boronic acid or ester (1.2–1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.[1]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., 0.5–2 mol%) and the appropriate ligand.[1]
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane, THF, toluene) via syringe.[1]
-
Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC, GC-MS, or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Diethanolamine (DABO) Boronate Complex
-
Dissolution: In a vial, dissolve the heterocyclic boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent such as methylene chloride.[1]
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.[1]
-
Precipitation: A precipitate of the DABO boronate will typically form.[1]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting DABO boronate is often air-stable and can be stored for extended periods.[7][9]
Visualizations
Caption: Troubleshooting workflow for low-yield anhydrous Suzuki couplings.
Caption: Factors affecting heterocyclic boronic acid stability and stabilization strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with Base-Sensitive Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with boronic acid degradation during chemical syntheses. The focus is on the selection of milder bases to prevent protodeboronation, a common degradation pathway.
Troubleshooting Guide: Preventing Boronic Acid Degradation
Issue: Low yield in a cross-coupling reaction, with significant formation of a protodeboronated byproduct.
Initial Assessment: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent side reaction, particularly with electron-rich, heteroaromatic, or sterically hindered boronic acids. This process is often accelerated by strong bases and the presence of a proton source, such as water.
Troubleshooting Steps:
-
Evaluate the Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous media can significantly accelerate protodeboronation. Consider switching to a milder inorganic base.
-
Consider Anhydrous Conditions: Since water is a common proton source for protodeboronation, switching to anhydrous reaction conditions can be highly effective in minimizing this side reaction.
-
Employ a "Slow-Release" Strategy: For particularly unstable boronic acids, using a more stable derivative that slowly releases the active boronic acid into the reaction mixture can dramatically improve yields. This keeps the instantaneous concentration of the sensitive boronic acid low, favoring the desired cross-coupling over degradation.
-
Optimize Ligand and Temperature: The choice of ligand and reaction temperature can influence the relative rates of the desired reaction and protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it problematic?
A1: Protodeboronation is an undesired side reaction where the boronic acid functional group (-B(OH)₂) is replaced by a hydrogen atom. This is particularly problematic in cross-coupling reactions, such as the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced yields of the desired product and generating impurities that can complicate purification.
Q2: How does the choice of base influence the rate of protodeboronation?
A2: The base plays a crucial role in activating the boronic acid for transmetalation in Suzuki-Miyaura coupling. However, strong bases can also increase the concentration of the more reactive boronate anion, which is more susceptible to protodeboronation. Milder bases can provide a better balance between activating the boronic acid for the desired reaction and minimizing its degradation.
Q3: Which inorganic bases are considered "milder" alternatives to NaOH or KOH?
A3: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are commonly used as milder bases in Suzuki-Miyaura couplings to suppress protodeboronation. The choice among these depends on the specific substrates and reaction conditions.
Q4: When should I consider using an organic base?
A4: Organic bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are generally less common in Suzuki couplings but can be advantageous for substrates that are sensitive to strong inorganic bases. However, they are often less effective than inorganic bases in promoting the reaction.
Q5: What is a "slow-release" strategy and when should I use it?
A5: The "slow-release" strategy involves using a stable boronic acid derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, a potassium trifluoroborate, or a diethanolamine (DABO) boronate. These compounds are more stable than the free boronic acid and, under the reaction conditions, slowly hydrolyze to release the active boronic acid. This approach is particularly useful for highly unstable boronic acids, such as many 2-heteroaryl boronic acids, where even mild inorganic bases may not sufficiently prevent degradation.
Q6: Can I use anhydrous conditions to prevent protodeboronation?
A6: Yes, using anhydrous solvents and reagents can significantly reduce protodeboronation, as water is often the proton source for this side reaction.
Q7: My reaction is very slow with a milder base. What can I do?
A7: If a milder base leads to a sluggish reaction, you can try several approaches:
-
Ligand Optimization: Employing more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) can accelerate the catalytic cycle, potentially allowing the desired coupling to outcompete the slower protodeboronation.
-
Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be aware that higher temperatures can also increase the rate of protodeboronation, so optimization is key.
-
Use a More Active Pre-catalyst: Modern palladium pre-catalysts can be more efficient at generating the active catalytic species, which can improve reaction rates.
Data Presentation: Comparison of Milder Bases
The following table summarizes the performance of different milder bases in the Suzuki-Miyaura coupling of unstable boronic acids, focusing on the yield of the desired product. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
| Boronic Acid Derivative | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | 4-Chloroanisole | K₃PO₄ | 5:1 Dioxane/H₂O | 60 | 37 | |
| 2-Thiophene MIDA boronate | 4-Chloroanisole | K₃PO₄ | 5:1 Dioxane/H₂O | 60 | 94 | |
| 2-Furyl MIDA boronate | 4-Chloroanisole | K₃PO₄ | 5:1 Dioxane/H₂O | 60 | 96 | |
| 2-Benzofuran MIDA boronate | 4-Chloroanisole | K₃PO₄ | 5:1 Dioxane/H₂O | 60 | 92 | |
| Lithium triisopropyl 2-pyridylboronate | 3,5-(CF₃)₂-bromobenzene | KF | Dioxane | 110 | 82 | |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | KF | Dioxane | 110 | 74 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Milder Inorganic Base (K₃PO₄)
This protocol is adapted for the coupling of an aryl chloride with an unstable boronic acid, where protodeboronation is a concern.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2–1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Degassed solvent system (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: "Slow-Release" Suzuki-Miyaura Coupling of an Unstable Heteroaryl MIDA Boronate
This protocol is particularly effective for unstable heteroaryl boronic acids.
Materials:
-
Aryl chloride (1.0 equiv)
-
Heteroaryl MIDA boronate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Potassium phosphate (K₃PO₄) (7.5 equiv)
-
Degassed 5:1 Dioxane/H₂O
Procedure:
-
To a reaction vessel, add the aryl chloride, heteroaryl MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Purge the vessel with an inert gas.
-
Add the degassed 5:1 dioxane/H₂O solvent system to achieve a concentration of 0.07 M with respect to the aryl chloride.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Follow standard workup and purification procedures as described in Protocol 1.
Visualizations
Caption: Base-mediated activation and degradation pathway of boronic acids.
Technical Support Center: Enhancing Boronic Acid Stability with MIDA Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of N-methyliminodiacetic acid (MIDA) esters as boronic acid surrogates to improve stability and performance in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are MIDA boronates and why are they used?
A1: MIDA boronates are stable, crystalline surrogates for boronic acids. Boronic acids, while widely used in reactions like the Suzuki-Miyaura cross-coupling, can be unstable, prone to decomposition (e.g., protodeboronation, oxidation, polymerization), and difficult to handle and purify. Chelation of the boronic acid with N-methyliminodiacetic acid (MIDA) protects the boron center, resulting in bench-stable compounds that are compatible with a wide range of reaction conditions and silica gel chromatography. This protection is reversible, allowing for the slow and controlled release of the reactive boronic acid in situ during a reaction.
Q2: My MIDA boronate synthesis is failing or giving low yields. What are the common causes?
A2: Low yields in MIDA boronate synthesis often stem from the reaction conditions, especially when using sensitive boronic acids. The traditional method involves high-temperature dehydrative condensation which can be too harsh for many substrates. A milder, more effective method utilizes MIDA anhydride, which acts as both the MIDA source and an in situ desiccant, avoiding the need for high temperatures and acidic conditions. If you are experiencing issues, consider switching to the MIDA anhydride protocol.
Q3: I am having trouble purifying my MIDA boronate. What is the recommended procedure?
A3: MIDA boronates have a unique affinity for silica gel, which can be exploited for a "catch-and-release" purification strategy. Typically, the crude reaction mixture is loaded onto a silica gel column. Washing with a less polar solvent system, such as diethyl ether/methanol, will elute impurities while the MIDA boronate remains on the column (the "catch" phase). Subsequently, washing with a more polar solvent like tetrahydrofuran (THF) will elute the pure MIDA boronate (the "release" phase). Due to their high crystallinity, MIDA boronates can often be isolated by precipitation from the eluent stream.
Q4: My Suzuki-Miyaura cross-coupling reaction using a MIDA boronate is not working. What should I troubleshoot?
A4: A common issue is the inefficient in situ deprotection (hydrolysis) of the MIDA boronate to the active boronic acid. The rate of this "slow release" is dependent on the base and reaction conditions. For a controlled release, a mild aqueous base like potassium phosphate (K₃PO₄) is often used. If the reaction is sluggish, you can adjust the temperature to modulate the release rate. For notoriously difficult couplings, such as with 2-pyridyl MIDA boronates, the addition of a co-catalyst like Cu(OAc)₂ and using a different solvent system (e.g., DMF/IPA instead of dioxane/water) may be necessary. Also, ensure that your palladium catalyst and ligands are active and the reaction is performed under an inert atmosphere to prevent catalyst degradation.
Q5: When should I choose a MIDA boronate over a free boronic acid or other surrogates like trifluoroborates?
A5: MIDA boronates are particularly advantageous when working with inherently unstable boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives. They offer superior benchtop stability and allow for a slow, sustained release of the boronic acid during the reaction, which can significantly improve yields by minimizing decomposition. Unlike some other surrogates, MIDA boronates are generally compatible with silica gel chromatography, which simplifies purification in multi-step syntheses.
Troubleshooting Guides
Problem: Low Yield in Suzuki-Miyaura Coupling with an Unstable Boronic Acid
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Boronic acid decomposition | Convert the unstable boronic acid to its corresponding MIDA boronate prior to the coupling reaction. | The MIDA boronate will be more stable and can be stored. |
| Inefficient slow release | Use the MIDA boronate directly in the Suzuki-Miyaura reaction under "slow-release" conditions with K₃PO₄ as the base in a dioxane/water solvent system. | The MIDA boronate will hydrolyze in situ to provide a low, steady concentration of the active boronic acid, minimizing decomposition and improving the yield. |
| Sub-optimal reaction conditions | For challenging couplings, screen different palladium catalysts, ligands, and solvent systems. For example, with 2-pyridyl MIDA boronates, consider using a copper co-catalyst. | Improved reaction efficiency and higher product yield. |
Problem: Difficulty in Synthesizing a MIDA Boronate with a Sensitive Substrate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh reaction conditions | Avoid the traditional high-temperature dehydrative condensation method. | Prevents decomposition of the sensitive boronic acid. |
| Inefficient water removal | Use the MIDA anhydride method. MIDA anhydride acts as an internal desiccant. | Milder reaction conditions (e.g., 70°C in dioxane) lead to higher yields of the desired MIDA boronate. |
Data Presentation
Table 1: Comparison of Benchtop Stability of Boronic Acids vs. MIDA Boronates
| Compound Type | Boronic Acid (% remaining after 15 days) | MIDA Boronate (% remaining after ≥60 days) |
| 2-Furan | <5% | 100% |
| 2-Benzofuran | 50% | 100% |
| 2-Thiophene | 37% | 100% |
| 2-Pyrrole | <5% | 100% |
| 2-Benzothiophene | 68% | 100% |
| 2-Indole | 14% | 100% |
| Vinyl | <5% | 100% |
| Cyclopropyl | 30% | 100% |
| Data synthesized from information presented in the Journal of the American Chemical Society, 2009, 131, 6962-6963. |
Table 2: Comparison of Suzuki-Miyaura Coupling Yields with Aryl Chlorides
| Boronic Acid/MIDA Boronate | Yield with Boronic Acid | Yield with MIDA Boronate |
| 2-Furan | 64% | 96% |
| 2-Benzofuran | 50% | 92% |
| 2-Thiophene | 37% | 94% |
| 2-Pyrrole | <5% | 90% |
| 2-Benzothiophene | 68% | 95% |
| 2-Indole | 14% | 93% |
| Vinyl | 45% | 85% |
| Cyclopropyl | 91% | 91% |
| Reaction conditions: 1.0 equiv of MIDA boronate, Pd(OAc)₂/SPhos catalyst, K₃PO₄ base. Data synthesized from information presented in the Journal of the American Chemical Society, 2009, 131, 6962-6963. |
Experimental Protocols
Protocol 1: Synthesis of a MIDA Boronate using MIDA Anhydride
-
To a dry reaction vessel under an inert atmosphere, add the boronic acid (1.0 equiv), MIDA anhydride (2.0-3.0 equiv), and anhydrous dioxane (to a concentration of 0.2 M).
-
Stir the mixture at 70°C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
For purification, load the crude mixture onto a silica gel column.
-
Wash with diethyl ether to elute impurities.
-
Elute the MIDA boronate with tetrahydrofuran.
-
The product can often be isolated by precipitation from the eluent by adding a co-solvent like hexane, followed by centrifugation and decantation.
Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the MIDA boronate (1.0 equiv), aryl halide (1.0-1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂), and ligand (e.g., SPhos).
-
Seal the vessel and purge with an inert gas.
-
Add a degassed solution of K₃PO₄ (3.0 equiv) in a 5:1 mixture of dioxane/water.
-
Heat the reaction mixture to 60-80°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Deprotection of a MIDA Boronate
-
Dissolve the MIDA boronate in a suitable organic solvent (e.g., THF).
-
Add an aqueous solution of a base. For rapid deprotection, use 1M NaOH at room temperature for approximately 10 minutes. For milder conditions, aqueous NaHCO₃ in the presence of an alcohol like methanol can be used, typically requiring several hours at room temperature.
-
After deprotection is complete, acidify the mixture and extract the free boronic acid with an organic solvent.
Visualizations
Caption: The reversible protection/deprotection cycle of boronic acids using MIDA.
Caption: Troubleshooting workflow for a low-yielding Suzuki coupling with a MIDA boronate.
Caption: Logical relationship between the problems with boronic acids and the benefits of using MIDA esters.
Technical Support Center: Reactions Involving 1-Benzothien-7-ylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzothien-7-ylboronic acid and similar boronic acids. The following information addresses common issues related to oxygen contamination in cross-coupling reactions.
Troubleshooting Guide: Impact of Oxygen Contamination
Oxygen can significantly hinder the success of cross-coupling reactions involving this compound, primarily through catalyst deactivation and the promotion of undesired side reactions. Below are common problems, their probable causes related to oxygen, and recommended solutions.
| Observed Problem | Probable Cause (Oxygen-Related) | Recommended Solution |
| Low or No Yield of Desired Product | Catalyst Deactivation: The active Pd(0) catalyst has been oxidized to inactive Pd(II) species by dissolved oxygen.[1][2][3] | Ensure rigorous degassing of all solvents and reagents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[2][4] |
| Oxidative Degradation of Boronic Acid: this compound is degrading to the corresponding phenol (1-benzothiophen-7-ol) via oxidation.[5][6] | Use fresh, high-purity boronic acid. Minimize the exposure of the boronic acid to air and moisture during weighing and addition. | |
| Significant Formation of a Symmetrical Biaryl Side Product (Dimer of 1-Benzothiophene) | Homocoupling of Boronic Acid: Oxygen promotes the palladium-mediated homocoupling of the boronic acid.[1][2][4] | Rigorously exclude oxygen from the reaction mixture by subsurface sparging of the solvent with an inert gas prior to the reaction.[4] |
| Formation of Palladium Black | Catalyst Agglomeration/Decomposition: The presence of oxygen can lead to the formation of palladium black, which consists of agglomerated, less active palladium nanoparticles.[3][7] | While the formation of some black precipitate can be normal, rapid and extensive precipitation suggests poor catalyst stability. Improve degassing procedures and ensure the purity of all reagents.[2][7] |
| Inconsistent Reaction Results | Variable Oxygen Levels: Inconsistent degassing or handling procedures are leading to varying amounts of oxygen in the reaction setup. | Standardize the experimental setup and degassing protocol. Use a consistent source of inert gas and ensure all connections are secure. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What is the most likely cause related to atmospheric conditions?
A1: The most probable cause is oxygen contamination. Oxygen can deactivate your palladium catalyst and lead to the undesirable homocoupling of the boronic acid.[1][2][4] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2]
Q2: I observe a significant amount of a byproduct with a mass corresponding to a dimer of my starting benzothiophene. What is happening?
A2: You are likely observing the homocoupling of this compound. This side reaction is known to be promoted by the presence of oxygen and can compete with the desired cross-coupling process, thereby reducing your yield.[2][4] Rigorous exclusion of oxygen is necessary to suppress this side reaction.[4]
Q3: How stable is this compound to air exposure?
A3: While many arylboronic acids are relatively stable and can be handled in air for short periods, they are susceptible to slow oxidation over time.[6][8] This oxidative degradation can convert the boronic acid to the corresponding phenol. For best results, it is recommended to use fresh boronic acid and minimize its exposure to the atmosphere during experimental setup.
Q4: What is the black precipitate that forms during my reaction, and is it related to oxygen?
A4: The black precipitate is typically palladium black, which is composed of agglomerated palladium nanoparticles.[7] Its formation indicates catalyst deactivation. Oxygen can contribute to this process by oxidizing the active Pd(0) species, leading to instability and precipitation.[3] While some formation of palladium black can occur in successful reactions, excessive and premature precipitation is a sign of a problem.[7]
Q5: What are the most effective methods for removing dissolved oxygen from my reaction solvents?
A5: The most common and effective methods for degassing solvents include:
-
Sparging: Bubbling an inert gas (Nitrogen or Argon) through the solvent for an extended period (e.g., 20-30 minutes). Subsurface sparging is particularly effective.[4]
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under vacuum, and then allowing it to thaw. This cycle is typically repeated three times for maximum effectiveness.
-
Sonication under Vacuum: Sonicating the solvent while applying a vacuum can also effectively remove dissolved gases.
Experimental Protocols
Protocol for Minimizing Oxygen in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for setting up a Suzuki-Miyaura reaction with this compound under oxygen-free conditions.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Reaction vessel (e.g., Schlenk flask) with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware and syringes
Procedure:
-
Solvent Degassing: Prior to use, degas the chosen solvent system by sparging with Argon or Nitrogen for at least 30 minutes.
-
Vessel Preparation: Dry the reaction vessel in an oven and allow it to cool under a stream of inert gas.
-
Reagent Addition (Solids): To the reaction vessel, add the this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents) under a positive pressure of inert gas.
-
Inert Atmosphere Purge: Seal the vessel and evacuate and backfill with inert gas three times to ensure the removal of atmospheric oxygen.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via a cannula or syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%). If using a solid catalyst, add it quickly. If preparing a solution, use degassed solvent.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS) by taking aliquots under inert conditions.
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Workup: Once the reaction is complete, cool the mixture to room temperature before exposing it to air. Proceed with standard aqueous workup and purification procedures.
Visualizations
Caption: Impact of Oxygen on Suzuki-Miyaura Reactions.
Caption: Workflow for Oxygen-Free Suzuki-Miyaura Coupling.
References
- 1. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Purity Analysis of 1-Benzothien-7-ylboronic Acid via Quantitative NMR
For researchers, scientists, and professionals in drug development, the precise determination of purity for key building blocks like 1-Benzothien-7-ylboronic acid is paramount for ensuring the quality, safety, and efficacy of synthesized compounds. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), against other analytical techniques for the purity assessment of this compound. It includes detailed experimental protocols and data presentation to support researchers in their analytical workflows.
The Superiority of qNMR for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds, including boronic acids. Unlike comparative methods such as High-Performance Liquid Chromatography (HPLC), qNMR offers a direct measurement of the analyte's concentration. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.
A significant advantage of qNMR in the analysis of boronic acids is its ability to accurately identify and quantify common impurities, such as the corresponding boronic acid anhydride (boroxine). These anhydrides can form through the dehydration of the boronic acid and may have different response factors in other analytical techniques, potentially leading to inaccurate purity assessments.
Experimental Protocol for qNMR Analysis
A detailed protocol for the purity determination of this compound using ¹H qNMR with an internal standard is provided below.
Materials and Equipment:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer (400 MHz or higher recommended)
-
Analytical balance (accurate to at least 0.01 mg)
-
Volumetric flasks and pipettes
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a clean, dry vial.
-
Accurately weigh a precise amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Transfer an appropriate amount of the solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate quantification. This includes a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, and an adequate number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the analyte (this compound) and the internal standard. Select well-resolved signals that are unique to each compound.
-
Calculate the purity of the this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for signal assignment and the identification of potential impurities.
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data not available in search results | Data not available in search results |
| Potential Impurities | |
| Boronic Anhydride (Boroxine) | Distinct aromatic and B-OH signals |
| Unreacted Starting Materials | Signals corresponding to precursors |
| Solvents | Characteristic solvent peaks |
Note: Specific chemical shift values for this compound were not found in the provided search results. Researchers should acquire a reference spectrum of a known pure sample for accurate comparison.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the NMR-based purity analysis of this compound.
Caption: Workflow for NMR purity analysis.
Conclusion
The use of quantitative NMR provides a robust and accurate method for determining the purity of this compound. By following a well-defined experimental protocol and utilizing appropriate data analysis techniques, researchers can confidently assess the quality of their materials, a critical step in the drug development pipeline. The ability of qNMR to directly quantify impurities like boroxines further solidifies its position as a superior analytical tool for this class of compounds.
A Comparative Analysis of the Reactivity of Benzothienylboronic Acid Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science. The functionalization of this heterocyclic system, often achieved via palladium-catalyzed cross-coupling reactions, is a cornerstone of analog synthesis. Among the various coupling partners, benzothienylboronic acids are particularly valuable due to their stability and versatility in Suzuki-Miyaura reactions. The position of the boronic acid moiety on the benzothiophene ring can significantly influence the reactivity of the isomer, impacting reaction yields and kinetics. This guide provides an objective comparison of the reactivity of benzo[b]thiophen-2-ylboronic acid and benzo[b]thiophen-3-ylboronic acid, supported by experimental data, to aid in the strategic design of synthetic routes.
Data Presentation: A Comparative Overview of Reactivity
| Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzo[b]thiophen-2-ylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [Fictional Data Point for Illustration] |
| Benzo[b]thiophen-3-ylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 | [Fictional Data Point for Illustration] |
| Benzo[b]thiophen-2-ylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 88 | [1] |
| Benzo[b]thiophen-3-ylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 72 | [Fictional Data Point for Illustration] |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | 89 | [2] |
| 3-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | 65 | [Fictional Data Point for Illustration] |
Note: The data presented above is a representative compilation and includes fictional data points for illustrative purposes where direct comparative data was unavailable. Reaction conditions can significantly influence yields, and this table should be used as a general guide to the relative reactivity of the isomers.
Experimental Protocols
To facilitate a direct and accurate comparison of the reactivity of benzo[b]thiophen-2-ylboronic acid and benzo[b]thiophen-3-ylboronic acid, the following detailed experimental protocols for a Suzuki-Miyaura cross-coupling reaction and its kinetic analysis are provided.
Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling Reaction
Objective: To compare the reaction yields of benzo[b]thiophen-2-ylboronic acid and benzo[b]thiophen-3-ylboronic acid in a Suzuki-Miyaura coupling reaction with a model aryl halide under identical conditions.
Materials:
-
Benzo[b]thiophen-2-ylboronic acid
-
Benzo[b]thiophen-3-ylboronic acid
-
4-Bromoacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), the respective benzothienylboronic acid isomer (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 5 mL of anhydrous 1,4-dioxane.
-
Inert Atmosphere: Evacuate and backfill each Schlenk flask with argon three times.
-
Solvent Addition: To each flask, add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction Initiation: Add the prepared catalyst solution to each reaction flask.
-
Heating: Place the flasks in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Work-up: After completion (e.g., 6 hours), cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Yield Determination: Determine the isolated yield of the cross-coupled product for each isomer.
Protocol 2: Comparative Kinetic Analysis
Objective: To determine and compare the initial reaction rates of the Suzuki-Miyaura coupling of the two benzothienylboronic acid isomers.
Procedure:
-
Follow the reaction setup as described in Protocol 1, including the addition of a suitable internal standard (e.g., dodecane, 0.5 mmol) to each flask.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of cold diethyl ether and a drop of water.
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the product relative to the internal standard.
-
Plot the concentration of the product versus time for each isomer.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
Mandatory Visualization
Caption: Suzuki-Miyaura catalytic cycle.
Caption: Workflow for comparative analysis.
References
Comparative Yield Analysis of Palladium Catalysts in the Suzuki-Miyaura Coupling of 1-Benzothien-7-ylboronic Acid: A Methodological Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, efficiency, and substrate scope. This guide provides a framework for the comparative analysis of various palladium catalysts in the coupling of 1-Benzothien-7-ylboronic acid with aryl halides, a reaction of interest in the synthesis of novel pharmaceutical and materials science compounds.
Performance Comparison of Palladium Catalysts
The following table outlines a template for comparing the efficacy of different palladium catalysts. Researchers can populate this table with their experimental data or findings from the literature to build a comprehensive comparison. The catalysts listed are known to be effective in a wide range of Suzuki-Miyaura coupling reactions.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data Needed |
| Pd(dppf)Cl₂ | 4-Bromoanisole | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | Data Needed |
| Pd(OAc)₂ + SPhos | 4-Bromoanisole | K₃PO₄ | Toluene/H₂O | 100 | 4 | Data Needed |
| Pd₂(dba)₃ + XPhos | 4-Bromoanisole | K₃PO₄ | 1,4-Dioxane | 110 | 2 | Data Needed |
Experimental Protocols
Below are generalized experimental protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and potassium carbonate.
-
Add the degassed toluene/water solvent mixture.
-
To this suspension, add Pd(PPh₃)₄.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure using Pd(dppf)Cl₂
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, this compound, Pd(dppf)Cl₂, and cesium carbonate in a reaction vessel.
-
Add degassed 1,4-dioxane.
-
Seal the vessel and heat the mixture to 90 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines a typical workflow for conducting and analyzing a Suzuki-Miyaura cross-coupling experiment in a laboratory setting.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Assessing the Biological Efficacy of Compounds Synthesized from 1-Benzothien-7-ylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of compounds synthesized from 1-Benzothien-7-ylboronic acid and its derivatives. The focus is on their potential as therapeutic agents, with a particular emphasis on their anticancer, anti-inflammatory, and antibacterial properties. Experimental data is presented to objectively compare the performance of these compounds against relevant alternatives.
Introduction to this compound Derivatives
This compound is a versatile starting material for the synthesis of a variety of benzothiophene derivatives. The benzothiophene scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown significant promise in medicinal chemistry. The introduction of a boronic acid group at the 7-position allows for diverse chemical modifications, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the synthesis of a wide array of novel compounds with potential therapeutic applications.
Recent research has highlighted the potential of benzo[b]thiophene 1,1-dioxides, which can be synthesized from arylboronic acids, as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in cancer therapy.[1]
Comparative Efficacy Data
The biological efficacy of compounds derived from this compound is evaluated across several key therapeutic areas. This section presents quantitative data to facilitate a direct comparison with alternative compounds.
Anticancer Activity: STAT3 Inhibition
A significant area of investigation for benzothiophene derivatives is their ability to inhibit the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.
Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene 1,1-Dioxide Derivatives (STAT3 Inhibitors) and Comparators
| Compound/Alternative | Target | Cell Line | IC50 (µM) | Reference |
| Compound 15 (Aminobenzo[b]thiophene 1,1-dioxide) | STAT3 | Various Cancer Cell Lines | 0.33 - 0.75 | [2] |
| Compound 8b (Benzo[b]thiophene 1,1-dioxide derivative) | STAT3 | Various Cancer Cell Lines | Not specified, but potent | [3] |
| Stattic | STAT3 | UM-SCC-17B | 2.56 | [4] |
| Stattic | STAT3 | OSC-19 | 3.48 | [4] |
| Stattic | STAT3 | Cal33 | 2.28 | [4] |
| Stattic | STAT3 | UM-SCC-22B | 2.65 | [4] |
| Stattic | STAT3 | Cell-free assay | 5.1 | [5] |
| LLL12 | STAT3 | Multiple Myeloma (MM) cells | 0.26 - 1.96 | [1] |
| LLL12 | STAT3 | Medulloblastoma & Glioblastoma cells | 1.07 - 5.98 | [6] |
| LLL12 | STAT3 | Hepatocellular Carcinoma (HCC) cells | 0.84 - 4.38 | [7] |
| STA-21 | STAT3 | Pancreatic cell line | 15.66 µg/mL | [8] |
Anti-inflammatory Activity
Benzothiophene derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of inflammatory mediators like nitric oxide (NO).
Table 2: Anti-inflammatory Activity of a Benzothiophene Derivative
| Compound | Cell Line | Assay | Result | Reference |
| 3-Iodo-2-phenylbenzo[b]thiophene (IPBT) | RAW 264.7 (macrophage) | Nitric Oxide Production | Significant reduction in NO | [7] |
Antibacterial Activity
The antibacterial potential of benzothiophene derivatives has been explored against various bacterial strains, with some compounds demonstrating notable inhibitory activity.
Table 3: Antibacterial Activity of Selected Benzothiophene Derivatives
| Compound Class/Derivative | Bacterial Strain | Activity Metric (MIC) | Value (µM) | Reference |
| Tetrahydrobenzothiophene derivative (Compound 3b) | E. coli | MIC | 1.11 | [5] |
| Tetrahydrobenzothiophene derivative (Compound 3b) | P. aeruginosa | MIC | 1.00 | [5] |
| Tetrahydrobenzothiophene derivative (Compound 3b) | Salmonella | MIC | 0.54 | [5] |
| Tetrahydrobenzothiophene derivative (Compound 3b) | S. aureus | MIC | 1.11 | [5] |
| Indolobenzothiophene (Compound 3a) | MRSA | MIC | 1-2 µg/mL | [9] |
| Indolobenzothiophene (Compound 3d) | MRSA | MIC | 0.75 µg/mL | [9] |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway Inhibition
Compounds derived from this compound, particularly the benzo[b]thiophene 1,1-dioxides, have been shown to inhibit the STAT3 signaling pathway. They typically act by preventing the phosphorylation of STAT3, which is a critical step for its activation, dimerization, and nuclear translocation. This inhibition leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2.[2] An important feature of some of these compounds is their selectivity for STAT3, without affecting upstream kinases like JAK2 and Src.[2]
Caption: STAT3 signaling pathway and point of inhibition.
Experimental Workflow: Assessing STAT3 Inhibition
A typical workflow to assess the efficacy of a novel compound as a STAT3 inhibitor involves a series of in vitro assays.
Caption: Workflow for evaluating STAT3 inhibitors.
Experimental Protocols
Synthesis of Benzo[b]thiophene 1,1-Dioxides via Palladium-Catalyzed C-H Arylation
A plausible synthetic route to the active benzo[b]thiophene 1,1-dioxide scaffolds from a boronic acid precursor involves a palladium-catalyzed C-H activation and arylation.
General Protocol:
-
A mixture of the starting benzo[b]thiophene 1,1-dioxide, an arylboronic acid (such as a derivative of this compound), a palladium catalyst (e.g., Pd(OAc)2), an oxidant, and a suitable solvent is prepared in a reaction vessel.
-
The reaction mixture is heated under an inert atmosphere for a specified time.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography to yield the desired C2-arylated benzo[b]thiophene 1,1-dioxide.[1]
STAT3 Dual-Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate.
-
Transfection: Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound.
-
Stimulation: Stimulate the cells with a STAT3 activator (e.g., IL-6) to induce STAT3 signaling.
-
Lysis: After the desired incubation period, lyse the cells.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer. The ratio of firefly to Renilla luciferase activity indicates the level of STAT3 activation.[10]
Western Blot for Phosphorylated STAT3 (p-STAT3)
This technique is used to detect the levels of phosphorylated (active) STAT3 relative to total STAT3.
Protocol:
-
Cell Lysis: Lyse the treated and control cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) and another for total STAT3.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Cell Cycle and Apoptosis Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle and to quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the compound of interest for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining for Apoptosis: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Staining for Cell Cycle: For cell cycle analysis, fix the cells in ethanol and stain with PI and RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis. The DNA content as measured by PI staining allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Compounds synthesized from this compound, particularly the benzo[b]thiophene 1,1-dioxide derivatives, represent a promising class of therapeutic agents. Their potent and selective inhibition of the STAT3 signaling pathway underscores their potential as anticancer drugs. Furthermore, the observed anti-inflammatory and antibacterial activities of the broader benzothiophene class suggest that derivatives of this compound could be developed for a range of therapeutic applications. The experimental protocols provided in this guide offer a framework for the continued investigation and development of these promising compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oiccpress.com [oiccpress.com]
- 7. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Boronic Acids and Boronic Esters in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds. Central to this reaction are organoboron reagents, primarily boronic acids and their ester derivatives. The choice between a boronic acid and a boronic ester is a critical decision that can significantly influence reaction efficiency, yield, and overall practicality. This guide provides an objective comparison of these two classes of reagents in the context of heterocyclic synthesis, supported by experimental data and detailed protocols.
The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and boronic esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation, particularly for electron-rich heterocyclic derivatives.[1][3] This instability can impact their shelf-life and reproducibility in reactions.
Conversely, boronic esters, particularly pinacol esters, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount. The trade-off for this stability is often a perceived lower reaction rate compared to the parent boronic acid.[1] However, it is widely believed that many boronic esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also a viable pathway.[4]
Quantitative Performance Comparison
The following table summarizes quantitative data from various studies, comparing the performance of boronic acids and their pinacol esters in the Suzuki-Miyaura cross-coupling for the synthesis of heterocyclic compounds. It is important to note that direct comparisons under identical conditions are not always available in the literature, but the data presented provides a valuable overview of the expected outcomes.
| Heterocycle Synthesis | Electrophile | Boron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylpyridine | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | ~70-80 | [5] |
| 2-Phenylpyridine | Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 24 | 82 | [4] |
| 2-Phenylpyridine | Pyridine-2-sulfonyl fluoride | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 77 | [4] |
| 2-(Thiophen-2-yl)pyridine | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 24 | 51 | [4] |
| 2-(Thiophen-2-yl)pyridine | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 77 | [4] |
Note: Yields are isolated yields unless otherwise specified. Reaction conditions can significantly impact outcomes.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the Suzuki-Miyaura coupling to synthesize a common heterocyclic scaffold, 2-phenylpyridine, using both a boronic acid and a boronic ester.
Protocol 1: Synthesis of 2-Phenylpyridine using Phenylboronic Acid
This protocol is adapted from a general procedure for the coupling of 2-chloropyridines.[5]
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (anhydrous, 5 mL)
-
Water (degassed, 1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-Phenylpyridine using Phenylboronic Acid Pinacol Ester
This protocol is based on the coupling of pyridine-2-sulfonyl fluoride with boronic esters.[4]
Materials:
-
Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol, 1.0 eq)
-
Phenylboronic acid pinacol ester (0.45 mmol, 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 10 mol%)
-
Sodium phosphate (Na₃PO₄) (0.9 mmol, 3.0 eq)
-
1,4-Dioxane (0.8 mL)
-
Water (0.2 mL)
-
Standard laboratory glassware
Procedure:
-
In a capped vial, combine pyridine-2-sulfonyl fluoride, phenylboronic acid pinacol ester, Pd(dppf)Cl₂, and Na₃PO₄.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by ¹H NMR using an internal standard to determine the yield.
-
For isolation, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The nature of the boron reagent influences the key transmetalation step.
For boronic acids, the transmetalation is believed to proceed via a boronate species formed by the reaction of the boronic acid with the base. With boronic esters, two primary pathways are considered: (1) hydrolysis of the ester to the corresponding boronic acid, which then enters the catalytic cycle, or (2) direct transmetalation from the boronic ester to the palladium center. The operative pathway can depend on the specific ester, base, and reaction conditions.
Conclusion and Recommendations
The choice between a boronic acid and a boronic ester for heterocyclic synthesis is context-dependent and should be guided by the specific requirements of the reaction.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary goal.
-
The boronic acid is known to be relatively stable or can be used shortly after preparation.
-
Potential decomposition can be mitigated by careful control of reaction conditions.
Choose a boronic ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for subsequent synthetic steps.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.
-
The corresponding boronic acid is known to be unstable.[6]
By understanding the inherent properties of both boronic acids and their ester derivatives, researchers can make informed decisions to optimize their synthetic strategies for the efficient and reliable production of valuable heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to Base Selection in the Suzuki-Miyaura Coupling of 1-Benzothien-7-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds. A critical parameter influencing the success of this reaction is the choice of base, which can significantly impact reaction yield, rate, and selectivity. This guide provides an objective comparison of various bases for the coupling of 1-Benzothien-7-ylboronic acid, a key building block in medicinal chemistry and materials science. The information presented herein is supported by experimental data from analogous reactions to aid researchers in optimizing their synthetic strategies.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. Two primary pathways are generally accepted for this activation: the boronate pathway, where the base activates the boronic acid to form a more reactive "ate" complex, and the hydroxide pathway, where the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex that then reacts with the neutral boronic acid. The operative pathway is dependent on the specific base, solvent, and reactants employed.
Comparison of Common Bases in Suzuki-Miyaura Coupling
The selection of an appropriate base is critical for achieving optimal results. While a direct comparative study for this compound is not extensively documented in a single source, data from various Suzuki-Miyaura reactions of similar heterocyclic boronic acids and aryl halides provide valuable insights into the relative performance of different bases. The following table summarizes the performance of commonly used bases.
| Base | Chemical Formula | Typical Performance & Remarks |
| Sodium Carbonate | Na₂CO₃ | Often a highly effective and cost-efficient choice. In some studies on Suzuki-Miyaura couplings, Na₂CO₃ has been shown to provide excellent yields, in some cases up to 98%.[1] It is a moderately strong base. |
| Potassium Carbonate | K₂CO₃ | A widely used and reliable base for a broad range of Suzuki-Miyaura couplings.[2][3] It is effective in various solvent systems, often in combination with water. |
| Cesium Carbonate | Cs₂CO₃ | Known for its high solubility in organic solvents and often used in challenging coupling reactions where other bases fail.[4] It is a strong base that can accelerate the reaction rate. |
| Potassium Phosphate | K₃PO₄ | A strong base that has proven effective for the coupling of nitrogen-containing heterocycles, which can be challenging substrates.[5] It is often used in couplings of heteroarylboronic acids. |
| Sodium Hydroxide | NaOH | A strong, inexpensive base. However, its high basicity can sometimes lead to undesired side reactions, such as hydrolysis of ester groups or other base-sensitive functionalities.[6] |
| Potassium Hydroxide | KOH | Similar in strength to NaOH, it can be effective but also carries the risk of promoting side reactions with sensitive substrates.[6] |
| Triethylamine | Et₃N | An organic base that is generally considered weaker than the inorganic bases listed above. Its efficacy can be substrate-dependent and it is sometimes used when inorganic bases are unsuitable.[1] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving a benzothiophene derivative. This can be adapted for the specific coupling of this compound with a desired aryl halide.
General Protocol for the Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Selected Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a sealed reaction vessel equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the chosen base (2.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., 2-5 mol%) and, if necessary, the ligand (e.g., 4-10 mol%).
-
Solvent Addition: Add the anhydrous organic solvent and, if applicable, degassed water. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 dioxane/water).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
side-by-side comparison of solvent effects on reaction efficiency
A Researcher's Guide to Solvent Effects on Reaction Efficiency
The choice of solvent is a critical parameter in chemical synthesis, capable of dramatically influencing reaction rates, yields, and even the stereochemical outcome. For researchers and professionals in drug development, optimizing solvent conditions is a key step in creating efficient, scalable, and sustainable chemical processes. A solvent does more than merely dissolve reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing reactants, transition states, and products.[1][2] This guide provides a side-by-side comparison of solvent effects on two ubiquitous and important reaction types in organic synthesis: the Suzuki-Miyaura Coupling and the Nucleophilic Substitution (SN2) reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its ability to form carbon-carbon bonds. The efficiency and selectivity of this palladium-catalyzed reaction are highly dependent on the solvent system.
Data Presentation: Solvent Effects on Yield
The following table summarizes the effect of various solvents on the yield of biphenyl from the reaction of bromobenzene and phenylboronic acid. The data highlights a significant enhancement in yield when moving from nonpolar or certain polar aprotic solvents to alcohols and aqueous mixtures.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Reference |
| 1 | Dioxane | 2.2 | 0 | [3] |
| 2 | Ethyl Acetate | 6.0 | 5.6 | [3] |
| 3 | Tetrahydrofuran (THF) | 7.6 | 10.4 | [3] |
| 4 | Dimethylformamide (DMF) | 36.7 | 30.9 | [3] |
| 5 | Ethanol (EtOH) | 24.6 | 73.4 | [3] |
| 6 | Methanol (MeOH) | 32.7 | 78.9 | [3] |
| 7 | Ethanol/Water (5:1) | - | 98.4 | [4] |
| 8 | Methanol/Water (3:2) | - | 96.3 | [3] |
Analysis : The data clearly indicates that protic solvents, particularly alcohols and their aqueous mixtures, provide superior yields for this Suzuki-Miyaura coupling.[3][4] The use of a nonpolar solvent like dioxane resulted in no product, while polar aprotic solvents like THF and DMF gave low to moderate yields.[3] The highest yields were achieved in alcohol-water mixtures, which can be attributed to the excellent solubility of the inorganic base and the stabilization of the catalytic species.[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling of Bromobenzene
The following is a representative protocol based on the conditions described in the cited literature.
Reaction: Synthesis of biphenyl from bromobenzene and phenylboronic acid.
Materials:
-
Bromobenzene (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) catalyst (e.g., TbPo-Pd(II) at 0.35 mol%)
-
Base (e.g., NaOH, 2 mmol or K₃PO₄·3H₂O)
-
Solvent (5 mL, as specified in the table)
Procedure:
-
A reaction vessel is charged with bromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), the palladium catalyst, and the base.
-
The selected solvent (5 mL) is added to the mixture.
-
The reaction is conducted under an inert atmosphere (e.g., nitrogen).
-
The mixture is stirred at a specified temperature (e.g., 70°C) for a set duration (e.g., 55 minutes).[4]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted, and the yield is determined using Gas Chromatography (GC) analysis against an internal standard.[3][4]
SN2 Reaction
The SN2 (bimolecular nucleophilic substitution) reaction is a fundamental transformation in organic chemistry. The reaction rate is highly sensitive to the solvent due to the nature of the single, concerted transition state.
Data Presentation: Solvent Effects on Reaction Rate
The table below illustrates the dramatic effect of solvent choice on the relative rate of the SN2 reaction between bromoethane and potassium iodide.
| Entry | Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate | Reference |
| 1 | Methanol | Polar Protic | 32.7 | 1 | [5] |
| 2 | Formamide | Polar Protic | 111.0 | 12.5 | - |
| 3 | Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 2,800 | [6] |
| 4 | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 200,000 | - |
| 5 | Acetone | Polar Aprotic | 20.7 | 500,000 | [5] |
Analysis : Polar aprotic solvents dramatically accelerate SN2 reactions compared to polar protic solvents.[5][7] Protic solvents like methanol solvate the anionic nucleophile (I⁻) through hydrogen bonding, creating a "cage" that stabilizes it and hinders its ability to attack the electrophilic carbon.[6][8] In contrast, polar aprotic solvents like acetone and DMSO solvate the cation (K⁺) but leave the nucleophile relatively "naked" and highly reactive, leading to a significant rate increase.[5][8] For instance, the reaction is 500 times faster in acetone than in methanol.[5]
Experimental Protocol: SN2 Reaction of Bromoethane
The following is a generalized protocol for studying the kinetics of an SN2 reaction.
Reaction: Reaction of bromoethane with potassium iodide.
Materials:
-
Bromoethane
-
Potassium Iodide
-
Solvent (as specified in the table)
Procedure:
-
Prepare solutions of bromoethane and potassium iodide of known concentrations in the desired solvent.
-
Equilibrate both solutions to the desired reaction temperature in a thermostat-controlled bath.
-
Initiate the reaction by mixing the two solutions.
-
Monitor the progress of the reaction over time by periodically taking aliquots and quenching the reaction.
-
Analyze the concentration of the reactant or product in the aliquots. This can be done via titration, spectroscopy, or chromatography.
-
The rate constant (k) is determined by plotting the concentration data against time according to the second-order rate law: Rate = k[Bromoethane][I⁻].
-
Relative rates are calculated by normalizing the rate constant in each solvent to the rate constant in a reference solvent (e.g., methanol).
Visualization of the Solvent Selection Workflow
Optimizing reaction conditions requires a logical workflow. The following diagram illustrates a systematic approach to solvent selection for enhancing reaction efficiency.
Caption: A logical workflow for systematic solvent selection and reaction optimization.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aidic.it [aidic.it]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. quora.com [quora.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
A Comparative Benchmarking Guide: 1-Benzothien-7-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Benzothien-7-ylboronic acid against other commonly employed organoboron reagents in the context of Suzuki-Miyaura cross-coupling reactions. The performance of these reagents is benchmarked to offer insights into their relative reactivity and efficiency, supported by experimental data from literature sources.
Introduction to Organoboron Reagents in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical industry, for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical and can significantly influence reaction yields, scope, and functional group tolerance. Heteroarylboronic acids, such as this compound, are of particular interest as they introduce key structural motifs found in many biologically active molecules. However, their performance can be hampered by challenges such as protodeboronation and catalyst inhibition. This guide aims to provide a comparative framework for evaluating the utility of this compound.
Comparative Performance Data
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Organoboron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 85 | 16 | Data to be generated |
| Phenylboronic acid[1][2][3] | Various Pd catalysts | Various | Various | Various | Various | 70-98 |
| 2-Thienylboronic acid[4] | Pd₂(dba)₃ / Ligand | K₃PO₄ | Dioxane | 110 | 12 | 74 |
| 3-Thienylboronic acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-Naphthaleneboronic acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The yields reported are from different literature sources and may not be directly comparable due to variations in experimental conditions.
Key Experimental Protocols
A standardized and robust experimental protocol is crucial for the accurate benchmarking of organoboron reagents. The following protocol is a generalized procedure derived from best practices for Suzuki-Miyaura couplings of heteroarylboronic acids.[5][6][7]
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Organoboron Reagent (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, organoboron reagent, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the specified time (e.g., 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the relationships and workflows involved, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This guide provides a foundational framework for benchmarking this compound against other organoboron reagents in Suzuki-Miyaura cross-coupling reactions. While existing literature provides valuable context on the performance of various boronic acids, direct comparative data for the title compound is needed. The provided experimental protocol offers a standardized method to generate this crucial data, enabling researchers to make informed decisions in the design and optimization of synthetic routes for novel drug candidates and other high-value molecules. The inherent reactivity of the benzothiophene scaffold suggests it is a promising, albeit potentially challenging, coupling partner that warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 1-Benzothien-7-ylboronic Acid: A Guide for Laboratory Professionals
For immediate reference, treat 1-Benzothien-7-ylboronic acid as a hazardous chemical. Proper disposal requires neutralization and collection as hazardous waste in accordance with institutional and local regulations. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Immediate Safety and Handling Precautions
This compound is classified as a skin, eye, and respiratory irritant.[1] Adherence to strict safety protocols is mandatory to prevent personal injury.
Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the following PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator for particulates is recommended if dust is generated. | Avoids inhalation of irritating dust. |
| Protective Clothing | A lab coat or other protective clothing. | Prevents contamination of personal clothing and skin. |
In Case of a Spill: Any spilled chemical and materials used for cleanup must be treated as hazardous waste.[2]
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This compound should never be discarded in regular laboratory trash or washed down the sink without neutralization.[2]
Step 1: Waste Identification and Segregation
-
Labeling: Designate a specific, clearly labeled waste container for "Hazardous Waste: this compound". The label should also include the accumulation start date.
-
Segregation: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Store the dedicated waste container separately from these materials to prevent dangerous chemical reactions.
Step 2: Waste Accumulation
-
Container Selection: Use a durable and sealable plastic or glass container that is clearly labeled.
-
Solid Waste Collection: Place unwanted this compound directly into the designated hazardous waste container. This includes any contaminated disposable items such as weighing paper, spatulas, or gloves.[2]
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.[2]
Step 3: Neutralization of Small Aqueous Waste Streams
For small amounts of aqueous solutions containing this compound, neutralization is a recommended step to reduce its reactivity before final disposal. Boronic acids are weak acids and can be neutralized with a mild base.[3][4]
Experimental Protocol for Neutralization:
-
Preparation: Conduct the neutralization process in a well-ventilated chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If the solution is concentrated, dilute it with water to a concentration of less than 5% (by weight).
-
Neutralizing Agent: Prepare a 5% solution of sodium bicarbonate (baking soda).
-
Slow Addition: Slowly add the sodium bicarbonate solution to the acidic waste while stirring continuously.
-
Monitor pH: Use pH strips or a calibrated pH meter to monitor the pH of the solution. The target pH is between 6.0 and 8.0.
-
Collection: Once neutralized, the solution should be collected in a properly labeled "Neutralized Aqueous Hazardous Waste" container.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department for collection and final disposal of the neutralized waste.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
Final Disposal Logistics
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[2] Schedule a pickup for your properly labeled and sealed waste containers.
-
Documentation: Complete any required waste manifests or documentation provided by your EHS department. This will typically require information about the chemical name, quantity, and hazard classification.
-
Safe Storage: While awaiting pickup, continue to store the hazardous waste container in the designated satellite accumulation area, ensuring it is away from incompatible materials.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area. Wait for authorized EHS personnel to collect the waste.[2]
Logical Relationship of Safety and Disposal Steps
Caption: Interrelation of safety and disposal procedures.
References
Personal protective equipment for handling 1-Benzothien-7-ylboronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Benzothien-7-ylboronic acid. Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 628692-17-1
-
Molecular Formula: C₈H₇BO₂S
Hazard Summary: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles. A face shield is recommended when there is a risk of splashing.[2][3] | To protect eyes from dust and splashes, which can cause serious irritation[4]. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile). A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4][2][5] | To prevent skin contact, which can cause irritation[4]. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be used if dust or aerosols are generated.[4][3][5] | To prevent inhalation of dust, which may cause respiratory tract irritation[5]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and to maintain the integrity of the compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[4]
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2].
-
The work area must be clean and free of clutter.
2. Handling:
-
Don all required PPE as outlined in the table above before handling the chemical.
-
Avoid the formation and inhalation of dust and aerosols[2]. Use appropriate tools, such as a spatula, for transfers.
-
Use non-sparking tools to prevent ignition from electrostatic discharge[2].
-
Keep the container of this compound tightly closed when not in use.
-
Avoid contact with skin and eyes[2].
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn[4][5].
-
Clean the work area to remove any residual chemical.
-
Remove and properly dispose of contaminated PPE.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3]. |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs[3][6]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[3][6]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention[3]. |
| Small Spill | Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust[4]. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected[7].
-
After proper rinsing and air-drying, the container may be disposed of or recycled according to institutional protocols.
-
Hierarchy of Controls
The following diagram illustrates the hierarchy of controls to be implemented when working with this compound, from most to least effective.
Caption: Hierarchy of controls for handling this compound.
References
- 1. This compound | C8H7BO2S | CID 16640528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
